4-Cyano-2-fluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUSGWCFSXQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382463 | |
| Record name | 4-Cyano-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-10-7 | |
| Record name | 3-Fluoro-4-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105942-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 4-Cyano-2-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details various synthetic pathways, offering in-depth experimental protocols and comparative quantitative data to assist researchers in selecting the most suitable method for their specific applications.
Introduction
This compound, with the CAS number 105942-10-7, is an aromatic aldehyde containing both a cyano and a fluoro substituent. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry and materials science. Its structural motifs are found in a range of biologically active compounds, and its reactivity allows for diverse chemical transformations. This guide explores the most common and effective methods for its synthesis, providing detailed procedural information and comparative analysis of their efficiency.
Core Synthesis Methodologies
Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The primary methods include:
-
Synthesis from 3-Fluoro-4-methylbenzonitrile: A two-step process involving radical bromination followed by oxidation.
-
Synthesis from a Halogenated Precursor: Typically involving the cyanation of 4-bromo-2-fluorobenzaldehyde.
-
Synthesis via the Vilsmeier-Haack Reaction: A formylation of 2-fluorotoluene followed by a cyanation step.
-
Synthesis via Halogen Exchange: Conversion of 4-chloro-2-fluorobenzaldehyde to the corresponding fluoride, followed by cyanation.
The following sections provide a detailed examination of these methodologies, including experimental protocols and quantitative data.
Comparative Analysis of Synthesis Methods
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key quantitative data for the primary methods discussed in this guide.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Bromination-Oxidation | 3-Fluoro-4-methylbenzonitrile | NBS, AIBN, DMSO | 4-6 hours | 80-90°C | ~85% | >97% | High purity of intermediate | Use of brominating agents |
| Palladium-Catalyzed Cyanation | 4-Bromo-2-fluorobenzaldehyde | K₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃ | 3-5 hours | 120°C | 83-96% | High | Use of non-toxic cyanide source, high yield | Requires palladium catalyst |
| Vilsmeier-Haack & Cyanation | 2-Fluorotoluene | POCl₃, DMF, CuCN | 8-12 hours | Reflux (140°C) | 65-70% | Moderate | Direct formylation and cyanation | Harsh reaction conditions, moderate yield |
| Halogen Exchange & Cyanation | 4-Chloro-2-fluorobenzaldehyde | KF, DMF, CuCN | 10-15 hours | 150°C | ~70% | Moderate | Avoids bromination | High temperatures required |
Detailed Experimental Protocols
This section provides detailed, step-by-step experimental procedures for the key synthesis methods.
Synthesis from 3-Fluoro-4-methylbenzonitrile via Bromination and Oxidation
This method proceeds in two main steps: the radical bromination of the methyl group of 3-fluoro-4-methylbenzonitrile to form 4-(bromomethyl)-3-fluorobenzonitrile, followed by the Kornblum oxidation of the resulting benzyl bromide to the desired aldehyde.
Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile
-
Materials:
-
3-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Dichloromethane or Carbon Tetrachloride (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in the chosen solvent.
-
Add N-Bromosuccinimide (1.0-1.18 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(bromomethyl)-3-fluorobenzonitrile as a crude product, which can be purified by recrystallization.
-
Step 2: Kornblum Oxidation to this compound
-
Materials:
-
4-(Bromomethyl)-3-fluorobenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate
-
Water
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in DMSO.
-
Add sodium bicarbonate (2.0 eq).
-
Heat the mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorobenzaldehyde
This method utilizes a palladium catalyst and a non-toxic cyanide source, potassium hexacyanoferrate(II), to convert 4-bromo-2-fluorobenzaldehyde into the desired product.
-
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylacetamide (DMAC) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
To a reaction vessel, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.2-0.5 eq), palladium(II) acetate (0.1-1 mol%), and sodium carbonate (2.0 eq).
-
Add the solvent (DMAC or DMF).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 120°C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC or GC.[1][2]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[3]
-
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described in this guide.
Caption: Synthesis from 3-Fluoro-4-methylbenzonitrile.
Caption: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorobenzaldehyde.
Caption: Synthesis via Vilsmeier-Haack Reaction.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with distinct characteristics. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The palladium-catalyzed cyanation of 4-bromo-2-fluorobenzaldehyde offers a high-yield and environmentally conscious option due to the use of a non-toxic cyanide source.[1][2] The bromination-oxidation sequence starting from 3-fluoro-4-methylbenzonitrile is also an effective method that produces a high-purity intermediate. The Vilsmeier-Haack and halogen exchange routes, while effective, generally involve harsher conditions and may result in lower overall yields.[4] This guide provides the necessary technical details to enable researchers to confidently select and execute the most appropriate synthesis for their research and development needs.
References
Technical Guide: Physicochemical Properties of 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, and synthetic methodologies related to 4-Cyano-2-fluorobenzaldehyde. This versatile aromatic aldehyde, incorporating strategically placed cyano and fluoro groups, serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.
Core Physicochemical Properties
This compound is a solid at room temperature, characterized by its distinct functional groups which impart unique reactivity. The electron-withdrawing nature of both the nitrile and fluorine substituents enhances the electrophilicity of the aldehyde's carbonyl carbon.
| Property | Value |
| CAS Number | 105942-10-7 |
| Molecular Formula | C₈H₄FNO |
| Molecular Weight | 149.12 g/mol |
| IUPAC Name | 3-Fluoro-4-formylbenzonitrile |
| Appearance | Light brown to yellow crystalline solid |
| Melting Point | 73.2-75 °C[1] |
| Boiling Point | 275.8 ± 25.0 °C (Predicted)[1] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted)[1] |
| SMILES | C1=CC(=C(C=C1C#N)F)C=O |
| InChI | InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H |
| InChI Key | QXHUSGWCFSXQMF-UHFFFAOYSA-N |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C[1] |
Spectral Data Analysis
Experimental spectral data for this compound is not widely available in public databases. The following analysis is based on predicted values derived from its structure and comparison with analogous compounds.
FT-IR Spectroscopy (Predicted) The infrared spectrum is expected to show characteristic peaks for its key functional groups:
-
C≡N Stretch: A sharp, strong absorption band between 2240-2220 cm⁻¹, characteristic of an aromatic nitrile.[2]
-
C=O Stretch: A strong, sharp peak in the range of 1710-1685 cm⁻¹, typical for an aromatic aldehyde conjugated with electron- withdrawing groups.[3]
-
C-H Stretch (Aldehyde): A distinctive medium-intensity peak around 2720 cm⁻¹ and often another near 2830 cm⁻¹.[3]
-
C-F Stretch: A strong absorption in the 1300-1150 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks observed between 3100-3000 cm⁻¹.[2]
-
Aromatic C-C Stretch: Ring stretching modes will appear as sharp peaks in the 1600-1400 cm⁻¹ region.[2]
NMR Spectroscopy (Predicted)
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected to appear far downfield, likely between δ 9.9-10.5 ppm.
-
Aromatic Protons: The three protons on the aromatic ring will appear in the δ 7.5-8.5 ppm region. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): Expected around δ 185-195 ppm.
-
Nitrile Carbon (-CN): Typically appears in the δ 110-120 ppm range.[4]
-
Aromatic Carbons: Six distinct signals are expected in the δ 115-170 ppm region. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).
-
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 149.
-
Key Fragmentation Patterns:
-
[M-1]⁺: Loss of the aldehydic hydrogen radical (m/z = 148).
-
[M-29]⁺: Loss of the formyl radical (-CHO) (m/z = 120).
-
Experimental Protocols & Reactivity
This compound is a versatile intermediate that participates in a wide array of chemical transformations, making it a valuable starting material for constructing diverse molecular architectures.[5]
Synthesis Workflow
An established industrial synthesis route begins with 4-fluoro-2-methylbenzonitrile, which undergoes radical bromination followed by a Kornblum oxidation.
Key Chemical Reactions
The aldehyde functional group is susceptible to a variety of transformations, providing access to a wide range of derivatives.
Protocol 1: Reduction to 4-Cyano-2-fluorobenzyl Alcohol
This protocol describes the selective reduction of the aldehyde group to a primary alcohol using sodium borohydride.
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
1N Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in THF or MeOH (approx. 10 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq.) to the stirred solution in portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1N HCl or saturated aq. NH₄Cl until gas evolution ceases.[6]
-
Stir the mixture for 15-30 minutes. If a precipitate forms, it can be removed by filtration.
-
Extract the aqueous mixture with DCM or EtOAc (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 4-Cyano-2-fluorobenzyl alcohol, which can be purified further by column chromatography or recrystallization if necessary.
-
Protocol 2: Reductive Amination with a Primary Amine
This one-pot protocol describes the synthesis of a secondary amine via the formation of an imine intermediate, followed by in-situ reduction.
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq.)
-
Sodium borohydride (NaBH₄) (1.5-2.5 eq.)
-
Tetrahydrofuran (THF)
-
Silica gel (catalytic amount)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in THF (5 mL per 2 mmol of aldehyde).[7]
-
Add this compound (1.0 eq.) to the solution and stir at room temperature for 15-30 minutes to facilitate imine formation.[7]
-
To this mixture, add sodium borohydride (2.5 eq.) and a catalytic amount of silica gel (e.g., 200 mg per 2 mmol of aldehyde).[7]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde and imine intermediate. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding deionized water (10 mL).[7]
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.[7]
-
Protocol 3: Wittig Reaction to Form a Substituted Alkene
This protocol details the synthesis of a stilbene-like derivative using a phosphorus ylide generated from a phosphonium salt. This example uses a two-phase system which is experimentally convenient.
-
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (1.2 eq.)
-
Dichloromethane (CH₂Cl₂)
-
50% Sodium hydroxide (NaOH) aqueous solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask or reaction tube, add this compound (1.0 eq.) and benzyltriphenylphosphonium chloride (1.2 eq.).[8]
-
Add dichloromethane and stir the mixture vigorously to dissolve the solids.
-
Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred biphasic mixture. A color change often indicates the formation of the ylide.
-
Continue to stir vigorously at room temperature for 1-3 hours, or until TLC analysis indicates completion of the reaction.
-
Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane and water if necessary.
-
Separate the organic layer. Wash the organic phase sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[8]
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography or recrystallization.[8]
-
Protocol 4: Oxidation to 4-Cyano-2-fluorobenzoic Acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate (KMnO₄).
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone or a mixture of t-Butanol and water
-
Sodium bisulfite (NaHSO₃) or Oxalic acid
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in acetone or a t-butanol/water mixture in a flask equipped with a magnetic stirrer.
-
Prepare a solution of potassium permanganate (approx. 1.0-1.2 eq.) in water.
-
Slowly add the KMnO₄ solution to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.
-
If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Cyano-2-fluorobenzoic acid.[9] Recrystallization can be performed for further purification.
-
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Cyano-2-fluorobenzaldehyde
This technical guide provides a comprehensive overview of this compound, a key intermediate in various fields of chemical synthesis. This document outlines its molecular structure, chemical properties, synthesis pathways, and significant applications, with a focus on its role in pharmaceutical and materials science research.
Molecular Structure and Identification
This compound is an aromatic compound characterized by the presence of a cyano group (-C≡N) and a fluorine atom attached to a benzaldehyde structure.[1] This unique combination of functional groups imparts distinct electronic properties and reactivity to the molecule.[1]
CAS Number: 105942-10-7[1][2][3][4][5][6][7]
Molecular Formula: C₈H₄FNO[1][2][4][5][6]
Molecular Weight: 149.12 g/mol [1][2][4][5]
IUPAC Name: 3-fluoro-4-formylbenzonitrile[1][4]
SMILES: C1=CC(=C(C=C1C#N)F)C=O[1]
InChI Key: QXHUSGWCFSXQMF-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | Yellow to brown solid | [4] |
| Melting Point | 73.2-75 °C | [5] |
| Boiling Point | 275.8 ± 25.0 °C (Predicted) | [5] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |
| Flash Point | 121.0 ± 23.2 °C | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Experimental Protocols
The industrial synthesis of this compound often involves multi-step processes starting from fluorinated benzonitrile precursors. While specific protocols are often proprietary, a general and common synthetic route is outlined below.
General Synthesis Pathway
A prevalent method for the industrial production of this compound begins with 4-fluoro-2-methylbenzonitrile. This precursor undergoes bromination at the methyl group, followed by hydrolysis to yield the final aldehyde product.
Caption: General industrial synthesis route for this compound.
Experimental Methodologies
1. Bromination of 4-fluoro-2-methylbenzonitrile:
-
Reagents: N-bromosuccinimide (NBS) is used as the brominating agent.
-
Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) is typically required.[1]
-
Process: The reaction involves the radical bromination of the methyl group on the 4-fluoro-2-methylbenzonitrile starting material.
2. Kornblum Oxidation:
-
Reactant: The resulting 4-cyano-2-fluorobenzyl bromide is then hydrolyzed.
-
Oxidizing Agent and Solvent: Dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidizing agent in this step.[1]
-
Outcome: This oxidation converts the benzyl bromide into the desired this compound.
Chemical Reactivity and Applications
This compound is a versatile bifunctional building block in organic synthesis.[4] Its aldehyde and cyano groups, attached to a fluorinated aromatic ring, allow for selective and sequential chemical transformations.[4]
The aldehyde group is susceptible to nucleophilic attack and can participate in various reactions, including:
-
Reductions
-
Oxidations
-
Carbon-carbon bond-forming reactions (e.g., Aldol, Wittig, and Grignard reactions)[4]
The cyano group can undergo:
-
Hydrolysis to form a carboxylic acid
-
Reduction to an amine
-
Cycloaddition reactions to form heterocyclic systems[4]
The fluorine atom at the 2-position influences the reactivity of both functional groups through its electron-withdrawing inductive effect and can also be a site for nucleophilic aromatic substitution under specific conditions.[4]
Caption: Applications of this compound as a versatile building block.
Key Application Areas:
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of biologically active compounds and potential drug candidates.[1] The presence of both fluorine and a nitrile group offers a unique combination of electronic properties that can be leveraged in drug design.[4]
-
Agrochemicals: The reactive functional groups of this compound make it useful in the development of new pesticides and herbicides.[1]
-
Material Science: Its distinct properties are valuable for creating new materials with specific electronic or optical characteristics.[1]
-
Organic Synthesis: It serves as a fundamental building block for the creation of more complex molecules.[1]
Safety and Handling
This compound is a combustible material and is harmful if swallowed.[8] It is also known to cause serious eye irritation.[8] Proper safety precautions must be taken during its handling and storage.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][9][10]
-
Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Wash hands and any exposed skin thoroughly after handling.[8][9]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9]
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.[8]
This compound is also toxic to aquatic life with long-lasting effects, and therefore, it should not be flushed into surface water or the sanitary sewer system.[8]
References
- 1. Buy this compound | 105942-10-7 [smolecule.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 105942-10-7 | Benchchem [benchchem.com]
- 5. 105942-10-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound, CasNo.105942-10-7 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
Spectroscopic Profile of 4-Cyano-2-fluorobenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyano-2-fluorobenzaldehyde, a key intermediate in pharmaceutical and materials science research. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H NMR and ¹³C NMR, and the expected absorption frequencies for IR spectroscopy. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.3 | Singlet | - | Aldehyde proton (CHO) |
| ~7.9-8.1 | Multiplet | - | Aromatic protons |
| ~7.7-7.9 | Multiplet | - | Aromatic protons |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~188-192 | Aldehyde carbon (C=O) |
| ~160-165 (d) | Carbon attached to Fluorine (C-F) |
| ~130-140 | Aromatic carbons |
| ~115-125 | Aromatic carbons |
| ~115 (d) | Cyano carbon (C≡N) |
| ~110-115 | Aromatic carbon |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850 & ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~2240-2220 | Strong | Cyano (C≡N) stretch |
| ~1710-1690 | Strong | Aldehyde C=O stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretches |
| ~1250-1150 | Strong | C-F stretch |
Sample Preparation: KBr pellet or as a thin film.
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-25 mg for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
Pellet press
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
Carefully remove the pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C≡N, C-F, aromatic C-H).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-2-fluorobenzaldehyde is a key bifunctional building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, arising from the interplay of a carbonyl group, a cyano moiety, and a fluorine atom on an aromatic scaffold, define its reactivity. This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this compound, supported by spectroscopic data from analogous compounds, and outlines experimental and computational protocols for a thorough reactivity assessment.
Introduction
This compound, with the molecular formula C₈H₄FNO, is a versatile intermediate in organic synthesis. The strategic placement of an aldehyde, a cyano group, and a fluorine atom on the benzene ring creates a molecule with multiple reactive centers, allowing for selective and diverse chemical transformations. The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. This reactivity is further modulated by the strong electron-withdrawing effects of both the cyano group and the fluorine atom, which enhance the electrophilicity of the carbonyl carbon. The cyano group itself can act as a nucleophile or undergo transformations such as hydrolysis or reduction. Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions.[1] A comprehensive understanding of the electrophilic and nucleophilic sites of this molecule is crucial for its effective utilization in the synthesis of complex molecular architectures.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the electronic effects of its functional groups. Both the cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing through inductive effects, and the cyano group also exhibits a powerful electron-withdrawing resonance effect. These effects have a profound impact on the electron distribution within the aromatic ring and the reactivity of the aldehyde group.
Primary Electrophilic Sites:
-
Aldehyde Carbonyl Carbon: This is the most prominent electrophilic center in the molecule. The electronegative oxygen atom polarizes the C=O bond, rendering the carbon atom electron-deficient and highly susceptible to attack by nucleophiles. The electron-withdrawing cyano and fluoro substituents further enhance this electrophilicity by delocalizing electron density away from the aldehyde group.
-
Aromatic Ring Carbons: The carbons of the aromatic ring, particularly those ortho and para to the electron-withdrawing groups, are also electrophilic in nature and can be attacked by strong nucleophiles in nucleophilic aromatic substitution reactions. The carbon atom bonded to the fluorine is a key site for such reactions.
Primary Nucleophilic Sites:
-
Aldehyde Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center, capable of reacting with strong electrophiles, such as protons in acidic media.
-
Cyano Group Nitrogen: The lone pair of electrons on the nitrogen atom of the cyano group imparts nucleophilic character, allowing it to participate in reactions with electrophiles.
-
Pi System of the Aromatic Ring: While the ring is generally electron-deficient, the π-electron system can still exhibit nucleophilic character in certain reactions, such as electrophilic aromatic substitution, although this is significantly disfavored due to the deactivating nature of the substituents.
Data Presentation: Spectroscopic and Computational Analysis (Comparative)
Due to the limited availability of specific experimental data for this compound, the following tables present a comparative analysis of spectroscopic data from structurally related compounds. This information allows for informed estimations of the expected spectral characteristics of the target molecule.
Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Position | 4-Fluorobenzaldehyde[2] | 2-Fluorobenzaldehyde | 4-Cyanobenzaldehyde[2] | Expected this compound |
| C=O | 190.5 | ~190 | 191.5 | ~189-192 |
| C1 (C-CHO) | 132.2 | ~125 | 139.9 | ~130-135 |
| C2 (C-F) | 132.8 (d, J=9.7 Hz) | 163.5 (d, J=255 Hz) | - | ~160-165 (d) |
| C3 | 116.4 (d, J=22.3 Hz) | ~118 (d) | 130.1 | ~115-120 (d) |
| C4 (C-CN) | 166.5 (d, J=256.7 Hz) | - | 118.2 | ~115-120 |
| C5 | 116.4 (d, J=22.3 Hz) | ~137 | 132.9 | ~135-140 |
| C6 | 132.8 (d, J=9.7 Hz) | ~129 | 130.1 | ~130-135 |
| CN | - | - | 117.7 | ~115-118 |
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Position | 4-Fluorobenzaldehyde[2] | 2-Fluorobenzaldehyde | 4-Cyanobenzaldehyde[3] | Expected this compound |
| CHO | 9.97 (s) | 10.39 (s) | 10.11 (s) | ~10.0-10.4 (s) |
| H3 | 7.21 (t) | 7.32 (t) | 7.87 (d) | ~7.5-7.7 (m) |
| H5 | 7.91 (m) | 7.95 (t) | 8.02 (d) | ~8.0-8.2 (m) |
| H6 | - | 7.67 (q) | - | ~7.8-8.0 (m) |
Table 3: Comparative FT-IR Stretching Frequencies (cm⁻¹)
| Functional Group | 4-Fluorobenzaldehyde[4] | 3-Cyano-4-fluorobenzaldehyde[5] | 4-Cyanobenzaldehyde | Expected this compound |
| C=O Stretch | ~1705 | ~1700 | ~1703 | ~1700-1710 |
| C≡N Stretch | - | ~2230 | ~2229 | ~2230-2240 |
| C-F Stretch | ~1200 | ~1250 | - | ~1200-1260 |
| Aromatic C-H Stretch | ~3070 | ~3080 | ~3070 | ~3070-3090 |
| Aldehyde C-H Stretch | ~2860, ~2760 | ~2870, ~2770 | ~2860, ~2760 | ~2860-2880, ~2760-2780 |
Mandatory Visualizations
References
4-Cyano-2-fluorobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2-fluorobenzaldehyde, a trifunctional aromatic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, a versatile cyano group, and a fluorine atom that modulates electronic properties and metabolic stability, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its application in the synthesis of biologically active compounds, particularly kinase inhibitors.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a molecular formula of C₈H₄FNO and a molecular weight of 149.12 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| CAS Number | 105942-10-7[1] |
| Molecular Formula | C₈H₄FNO[1] |
| Molecular Weight | 149.12 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | 2-8°C under an inert atmosphere |
Spectroscopic Data:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons, with coupling patterns influenced by the fluorine and cyano substituents.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the cyano carbon, and the aromatic carbons, with the C-F coupling being a notable feature.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C-H stretch, the carbonyl C=O stretch, the cyano C≡N stretch, and the C-F bond.
Key Synthetic Transformations
The reactivity of this compound is dictated by its three functional groups, allowing for a wide range of chemical transformations. This section provides detailed experimental protocols for three fundamental reactions: Knoevenagel condensation, reductive amination, and oxidation.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes the reactivity of the aldehyde group with active methylene compounds. This reaction is widely used to synthesize α,β-unsaturated compounds.
Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate
-
Reactants: this compound (1.0 eq), Ethyl Cyanoacetate (1.05 eq), Piperidine (0.1 eq), Absolute Ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, ethyl cyanoacetate, and absolute ethanol.[2]
-
Add a catalytic amount of piperidine to the mixture.[2]
-
Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Table 2: Quantitative Data for Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 3-6 h | High |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | 40 min | 97%[2] |
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination with a Secondary Amine (e.g., Morpholine)
-
Reactants: this compound (1.0 eq), Morpholine (1.2 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask, dissolve this compound and morpholine in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Oxidation to Carboxylic Acid
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, providing another key intermediate for further synthetic elaborations.
Experimental Protocol: Oxidation using Potassium Permanganate
-
Reactants: this compound (1.0 eq), Potassium Permanganate (KMnO₄) (2.0 eq), Acetone, Water.
-
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, dissolve potassium permanganate in water.
-
Slowly add the aqueous potassium permanganate solution to the stirred solution of the aldehyde, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted therapeutics used in the treatment of cancer and inflammatory diseases. The cyano and fluoro-substituted phenyl ring is a common motif in many potent and selective kinase inhibitors.
JAK-STAT Signaling Pathway and Tofacitinib
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Tofacitinib is a JAK inhibitor that is approved for the treatment of rheumatoid arthritis. While a direct synthesis of Tofacitinib from this compound is not the primary industrial route, the structural motifs present in this building block are relevant to the synthesis of related JAK inhibitors.
Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a pyrido[2,3-d]pyrimidine core, a key scaffold in many kinase inhibitors.
References
The Strategic Role of 4-Cyano-2-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2-fluorobenzaldehyde is a versatile and highly valuable building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde group, a strategically positioned cyano moiety, and a fluorine atom on the aromatic ring, offers a powerful scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the electron-withdrawing cyano and fluoro groups significantly influences the electronic properties of the benzaldehyde ring, impacting the reactivity of the aldehyde and providing opportunities for specific molecular interactions with biological targets. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of targeted therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
This compound as a Versatile Synthetic Intermediate
The strategic arrangement of the aldehyde, cyano, and fluoro functionalities on the benzene ring makes this compound a versatile precursor for a variety of chemical transformations. The aldehyde group readily participates in reactions such as Knoevenagel condensations, reductive aminations, and Wittig reactions, allowing for the construction of complex molecular architectures. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. Furthermore, the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. While a direct synthesis of a marketed PARP inhibitor from this compound is not prominently documented, its isomer, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the blockbuster drug Olaparib. The similar reactivity profile of this compound suggests its high potential in the synthesis of novel PARP inhibitors.
The mechanism of action of PARP inhibitors involves the concept of synthetic lethality. In normal cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role. If the BER pathway is inhibited by a PARP inhibitor, these single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP-1 in these cells leads to an accumulation of unrepaired double-strand breaks, ultimately resulting in cell death.
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.
Synthesis of an Olaparib Analogue from 2-Fluoro-5-formylbenzonitrile
The following is a representative protocol for the synthesis of an Olaparib analogue, demonstrating a potential synthetic route that could be adapted for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoro-5-((3-oxo-2-benzofuran-1-ylidene)methyl)benzonitrile To a mixture of dimethyl (3-oxo-1,3-dihydro-isobenzofuran-1-yl)-phosphonate (4.3 g, 17.8 mmol) and 2-fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol) in anhydrous THF (40 mL) is added triethylamine (1.8 mL, 13 mmol) dropwise over 30 minutes, while maintaining the temperature below 15 °C. The reaction mixture is then slowly warmed to room temperature and monitored by TLC. Upon completion, the solvent is removed in vacuo.
Step 2: Synthesis of 2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic Acid To a stirred suspension of the product from Step 1 (2.1 g, 8.0 mmol) in water (20 mL) is added aqueous NaOH (10 mol/L, 3.5 mL), and the mixture is heated to 90 °C for 1 hour. The reaction is then cooled to 70 °C, and hydrazine hydrate (5.4 mL, 94.0 mmol) is added. The mixture is stirred for 18 hours at 70 °C. After cooling to ambient temperature, the mixture is acidified with HCl (4 mol/L) to a pH of 4. The resulting suspension is filtered, washed with diethyl ether, and dried to yield the product.
Step 3: Synthesis of the Olaparib Analogue The product from Step 2 is then coupled with the desired piperazine derivative using standard amide coupling conditions (e.g., HATU, DIPEA in DMF) to afford the final Olaparib analogue.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies used in the treatment of cancer and other diseases. The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, and this compound can serve as a key starting material for the synthesis of various quinazoline derivatives.
Synthesis of 2,4-Disubstituted Quinazoline Derivatives
A general approach to synthesizing 2,4-disubstituted quinazolines, which are potent kinase inhibitors, can be envisioned starting from this compound.
Experimental Workflow:
Caption: General workflow for the synthesis of kinase inhibitors.
Quantitative Data for Bioactive Derivatives
| Reaction Type | Reagents and Conditions | Typical Yield (%) | Target Kinase | Representative IC50 (nM) |
| Knoevenagel Condensation | Malononitrile, piperidine, ethanol, reflux | 85-95 | - | - |
| Reductive Amination | Amine, NaBH(OAc)3, DCE, rt | 70-90 | - | - |
| Quinazoline Synthesis | 2-Aminobenzonitrile, catalyst, solvent, heat | 60-80 | EGFR | 10-100 |
| Quinazoline Synthesis | 2-Aminobenzamide, polyphosphoric acid, heat | 50-70 | VEGFR-2 | 5-50 |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel therapeutic agents in medicinal chemistry. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures with the potential to modulate key biological targets. The demonstrated utility of its isomer in the synthesis of the PARP inhibitor Olaparib, coupled with the established importance of the quinazoline scaffold in kinase inhibitor design, strongly suggests that this compound will continue to be a valuable tool for drug discovery and development professionals. Further exploration of its synthetic applications is warranted to unlock its full potential in generating the next generation of targeted therapies.
The Advent and Advancement of Fluorinated Benzaldehydes: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Historical Development of Fluorinated Benzaldehydes for Researchers, Scientists, and Drug Development Professionals.
Introduction
Fluorinated benzaldehydes are a class of aromatic aldehydes that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold imparts unique physicochemical properties, including altered reactivity, increased metabolic stability, and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and history of fluorinated benzaldehydes, detailing the evolution of their synthesis and key experimental methodologies.
Historical Perspective and Discovery
The journey of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. While early work on organofluorine compounds dates back to the 19th century, the systematic investigation and synthesis of fluorinated benzaldehydes began in the early to mid-20th century. A pivotal moment in aromatic fluorination was the development of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborate salts.[1] This reaction was a significant improvement over earlier, more hazardous direct fluorination methods and opened the door for the synthesis of a wide array of fluoroaromatic compounds, including the precursors to fluorinated benzaldehydes.
Evolution of Synthetic Methodologies
The synthesis of fluorinated benzaldehydes has evolved considerably over the decades, with the development of more efficient, selective, and scalable methods. The primary synthetic strategies can be categorized as follows:
-
Introduction of the Aldehyde Group onto a Fluorinated Benzene Ring:
-
Gattermann-Koch and Related Formylations: The Gattermann-Koch reaction, a classic method for formylating aromatic compounds, involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. While its application to fluorinated benzenes was initially limited, modifications have allowed for the synthesis of fluorinated benzaldehydes. For instance, 4-fluorobenzaldehyde can be produced by heating a mixture of fluorobenzene and a strong Lewis acid with a hydrogen halide under a carbon monoxide atmosphere.[2][3]
-
Grignard and Organolithium Reactions: The reaction of a fluorophenyl Grignard or organolithium reagent with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, is a versatile method for introducing the aldehyde functionality.[4]
-
-
Modification of a Pre-existing Group on a Fluorinated Benzene Ring:
-
Oxidation of Fluorotoluenes and Fluorobenzyl Alcohols: The side-chain oxidation of fluorotoluenes to the corresponding benzaldehydes is a common industrial method.[5][6] This transformation can be achieved using various oxidizing agents, and it is often possible to stop the oxidation at the aldehyde stage with suitable reagents. The oxidation of fluorobenzyl alcohols also provides a high-yielding route to fluorinated benzaldehydes.[7]
-
Reduction of Fluorobenzonitriles and Fluorobenzoyl Chlorides: The Stephen reduction of fluorobenzonitriles using tin(II) chloride and hydrochloric acid offers a direct route to fluorinated benzaldehydes. Alternatively, the Rosenmund reduction of fluorobenzoyl chlorides, involving catalytic hydrogenation over a poisoned palladium catalyst, can be employed.[8]
-
-
Halogen Exchange (Halex) Fluorination:
-
This method involves the displacement of a chlorine or bromine atom on a halogenated benzaldehyde with fluoride, typically using an alkali metal fluoride like potassium fluoride.[7][9] The reaction is often facilitated by the use of a high-boiling polar aprotic solvent and a phase-transfer catalyst.[9][10] This has become an important industrial method due to the availability of chlorinated precursors.
-
The logical progression of these synthetic strategies can be visualized as an evolution from harsh, less selective methods to more refined and versatile techniques.
Caption: Evolution of synthetic strategies for fluorinated benzaldehydes.
Data Presentation: A Comparative Overview of Synthetic Methods
The following tables summarize quantitative data for the synthesis of various fluorinated benzaldehydes using different methodologies.
Table 1: Synthesis of Monofluorobenzaldehydes
| Target Compound | Starting Material | Method | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | 2-Fluorotoluene | Side-chain chlorination and hydrolysis | Cl₂, H₂O | - | - | - | ~80 | [6] |
| 2-Fluorobenzaldehyde | 2-Fluorobenzyl alcohol | Oxidation | 4-hydroxypyridinium chlorochromate functionalized silica gel | Diethyl ether | RT | - | - | [7] |
| 3-Fluorobenzaldehyde | m-Fluorotoluene | Continuous oxidation | Metal complex, Na salt, H₂O₂ | Carboxylic acid | - | - | - | |
| 4-Fluorobenzaldehyde | 4-Chlorobenzaldehyde | Halogen Exchange | KF, Tetrabutylammonium chloride | Sulfolane, Toluene | - | - | High | [8] |
| 4-Fluorobenzaldehyde | 4-Fluorotoluene | Chlorination and hydrolysis | Cl₂, FeCl₃, ZnCl₂ | - | 100-150 | - | >77 | [6] |
Table 2: Synthesis of Difluorobenzaldehydes
| Target Compound | Starting Material | Method | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Difluorobenzaldehyde | 1,2-Difluorobenzene | Formylation | n-BuLi, DMF | THF | -65 | 1-2.5 | - | [4] |
| 2,4-Difluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | Halogen Exchange | KF, Tetrabutylammonium chloride | Sulfolane, Toluene | - | - | - | [8] |
| 2,5-Difluorobenzaldehyde | 4-Amino-3-bromo-2,5-difluorobenzaldehyde | Deamination | NaNO₂, H₃PO₂ | Acetic acid | 15-20 | 1 | 80 | [11] |
| 2,6-Difluorobenzaldehyde | 1,3-Difluorobenzene | Lithiation and Formylation | n-BuLi, N-methylformanilide | THF | -50 | 3 | 58 | [5] |
| 3,4-Difluorobenzaldehyde | 1,2-Difluorobenzene | Formylation | Dichloromethyl methyl ether, AlCl₃ | Methylene chloride | 0-RT | 0.25 | - | [1] |
| 3,5-Difluorobenzaldehyde | 3,5-Difluorobromobenzene | Grignard Reaction | Mg, DMF | THF | RT | 1 | - | [4] |
Table 3: Synthesis of Trifluoromethylbenzaldehydes
| Target Compound | Starting Material | Method | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Trifluoromethyl)benzaldehyde | 2-(Trifluoromethyl)dichlorotoluene | Hydrolysis | C₁-C₄ fatty acid and salt | Water | 150-190 | - | - | [10] |
| 3-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzyl alcohol | Oxidation | TEMPO, K₂CO₃, NaOCl | Ethyl acetate | 0-10 | 5 | - | [12] |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzonitrile | Reduction | Ni/Al alloy, H₂ | 75% aq. Formic acid | 80 | 16 | 87.9 | [2] |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzoyl chloride | Rosenmund Reduction | Pd/C | Toluene | 90 | 4 | 83 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of fluorinated benzaldehydes.
Protocol 1: Synthesis of 2,6-Difluorobenzaldehyde via Lithiation and Formylation [5]
-
Materials: 1,3-Difluorobenzene, Tetrahydrofuran (THF), n-Butyl lithium (n-BuLi) in hexane, N-methylformanilide, 1N Sulfuric acid, Ether, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,3-difluorobenzene (25 g, 0.22 mol) in 150 ml of THF in a reaction flask and cool to -50 °C.
-
Add n-butyl lithium (99 ml of 2.3M in hexane, 0.228 mol) dropwise over 20 minutes, maintaining the temperature at -50 °C.
-
Stir the mixture at -50 °C for 1.5 hours.
-
Add a solution of N-methylformanilide (29.7 g, 0.22 mol) in 50 ml of THF dropwise over 20 minutes at -50 °C.
-
Stir for an additional 1.5 hours at -50 °C.
-
Pour the reaction mixture slowly into 1 liter of cold 1N sulfuric acid.
-
Extract the aqueous layer with three portions of ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to an oil.
-
Purify the oil by distillation to yield 2,6-difluorobenzaldehyde (18.2 g, 58% yield; b.p. 72-74 °C/12 mm).
-
Caption: Workflow for the synthesis of 2,6-difluorobenzaldehyde.
Protocol 2: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange [8]
-
Materials: 4-Chlorobenzaldehyde, Potassium fluoride (KF), Tetrabutylammonium chloride, Sulfolane, Toluene.
-
Procedure:
-
In a reaction vessel equipped for azeotropic distillation, charge sulfolane and toluene. Heat to remove water and toluene.
-
Under a nitrogen atmosphere, add anhydrous potassium fluoride, tetrabutylammonium chloride, and 4-chlorobenzaldehyde to the reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 210-230 °C) and stir vigorously.
-
Monitor the progress of the reaction by gas chromatography.
-
Upon completion, cool the reaction mixture.
-
Distill the product under vacuum to isolate 4-fluorobenzaldehyde.
-
Caption: Workflow for the synthesis of 4-fluorobenzaldehyde via Halex.
Physicochemical and Spectroscopic Properties
The position and number of fluorine substituents significantly influence the physicochemical and spectroscopic properties of fluorinated benzaldehydes.
Table 4: Physicochemical Properties of Selected Fluorinated Benzaldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 175 | -44.5 | 1.18 |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 173 | -10 | 1.174 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 181 | - | 1.175 |
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 65-66/17 mmHg | 2-3 | 1.299 |
| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 82-84/15 mmHg | 15-17 | 1.317 |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 64/12 torr | 1-2 | 1.275 |
Spectroscopic Characterization:
-
¹H NMR: The aldehyde proton typically appears as a singlet in the range of δ 9.8-10.5 ppm. The aromatic protons exhibit complex splitting patterns due to coupling with both other protons and the fluorine atoms.
-
¹³C NMR: The carbonyl carbon resonates at approximately δ 188-195 ppm. The aromatic carbons show characteristic splitting patterns and chemical shifts influenced by the position of the fluorine substituents.
-
¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The chemical shifts are sensitive to the electronic environment of the fluorine atom. For monofluorobenzaldehydes, the ¹⁹F chemical shift is typically in the range of -100 to -120 ppm (relative to CFCl₃).
-
IR Spectroscopy: A strong absorption band for the C=O stretch is observed around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and C-F stretching vibrations appear in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) is typically observed. Common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[14]
Conclusion
The discovery and synthesis of fluorinated benzaldehydes have been driven by their increasing importance as versatile building blocks in various scientific disciplines. From the early breakthroughs like the Balz-Schiemann reaction to modern, highly efficient methods such as halogen exchange and palladium-catalyzed reactions, the synthetic toolbox for accessing these valuable compounds has expanded significantly. This guide has provided a historical overview, a comparative analysis of synthetic methodologies with quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers and professionals in the field. The continued development of novel synthetic routes and applications of fluorinated benzaldehydes will undoubtedly contribute to future innovations in drug discovery, agrochemicals, and materials science.
References
- 1. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 2. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 7. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 8. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
electronic effects of substituents in 4-Cyano-2-fluorobenzaldehyde
An In-Depth Technical Guide to the Electronic Effects of Substituents in 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its chemical behavior and reactivity are profoundly influenced by the electronic properties of its three functional groups: the aldehyde, the cyano, and the fluoro substituents. This guide provides a detailed analysis of the inductive and resonance effects at play within the molecule, presents quantitative data to characterize these effects, outlines a general experimental protocol for their determination, and uses visualizations to clarify the complex interplay of electronic forces that dictate the molecule's utility.
Introduction: Fundamental Electronic Concepts
The reactivity of an aromatic compound is largely governed by the electron density of the benzene ring and its functional groups. Substituents can either donate or withdraw electron density, altering the molecule's nucleophilicity, electrophilicity, and overall stability. These influences are primarily categorized into two types:
-
Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the differing electronegativity between atoms.[3][4][5] Electron-withdrawing groups (EWGs) with high electronegativity exert a negative inductive effect (-I), pulling electron density towards themselves.[3][4] Conversely, electron-donating groups (EDGs) can push electron density through the sigma framework (+I effect). The inductive effect weakens with distance.[4][5]
-
Resonance Effect (-R / +R or -M / +M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of conjugated molecules.[4] It involves the delocalization of π-electrons or lone pairs across the system, which can be represented by drawing resonance structures.[4] Groups that withdraw electron density via resonance have a -R effect, while those that donate electrons have a +R effect.
Understanding the balance and interplay of these two effects for each substituent is critical to predicting the chemical behavior of this compound.
Analysis of Substituents on the Benzaldehyde Core
In this compound, the aldehyde group (-CHO) serves as the primary reactive center, and its properties are modulated by the fluoro and cyano groups.
The Fluoro Substituent (-F) at Position 2 (ortho)
-
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[4][6] Positioned ortho to the aldehyde, this effect strongly polarizes the C-F bond and withdraws electron density from the surrounding ring carbons.
-
Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[7] This constitutes an electron-donating resonance effect (+R).[7] However, for fluorine, the orbital overlap between its 2p orbitals and carbon's 2p orbitals is efficient, but the inductive effect is generally considered to dominate its influence on reactivity.[7] The +R effect primarily directs incoming electrophiles to the ortho and para positions, though the ring is deactivated overall by the strong -I effect.[7]
The Cyano Substituent (-CN) at Position 4 (para)
-
Inductive Effect (-I): The cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom.[8][9] It exerts a significant -I effect, pulling electron density from the ring through the sigma bond.[8]
-
Resonance Effect (-R): The cyano group has a carbon-nitrogen triple bond, which is a π-system that can conjugate with the benzene ring. It withdraws π-electron density from the ring, making it a powerful -R group.[8][10] This effect is strongest at the ortho and para positions.
The Aldehyde Group (-CHO) at Position 1
-
Inductive and Resonance Effects (-I, -R): The aldehyde group is itself an electron-withdrawing and deactivating group. It exhibits both a -I effect (due to the electronegative oxygen) and a -R effect (by delocalizing ring π-electrons onto the carbonyl oxygen).
Combined Electronic Effects and Impact on Reactivity
The net electronic effect on the aromatic ring of this compound is a strong deactivation towards electrophilic aromatic substitution. Both the fluoro and cyano groups are powerful electron-withdrawing substituents.[6][7][8]
The primary consequence of this electron-deficient ring is the enhanced electrophilicity of the aldehyde's carbonyl carbon. The cumulative -I and -R effects of the cyano and fluoro groups reduce the electron density throughout the ring, which in turn withdraws density from the aldehyde group. This makes the carbonyl carbon significantly more susceptible to attack by nucleophiles.[2] This property makes the molecule a valuable intermediate for reactions like Knoevenagel condensations, Wittig reactions, and nucleophilic additions.[1][2]
The diagram below illustrates the dominant electronic effects exerted by the fluoro and cyano substituents on the benzaldehyde core.
Quantitative Data: Hammett Substituent Constants
The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These values are derived from the ionization of substituted benzoic acids in water.[11] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11][12] The constants are position-dependent (σ_meta and σ_para).
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effects |
| -F (Fluoro) | +0.34[10] | +0.06[10] | Strong -I, Moderate +R |
| -CN (Cyano) | +0.56[10] | +0.66[10] | Strong -I, Strong -R |
| -CHO (Aldehyde) | +0.36 (approx.) | +0.42 (approx.) | -I, -R |
Note: Aldehyde values are approximate as they are less commonly tabulated as ring substituents in the standard Hammett series.
The large positive σ values for the cyano group highlight its powerful electron-withdrawing nature through both induction and resonance.[10] The fluoro group's σ_meta value is strongly positive, reflecting its dominant -I effect at that position.[10] However, its σ_para value is only slightly positive, indicating that its electron-donating +R effect nearly cancels out its -I effect at the para position.[7][10]
Experimental Protocol: Determination of Hammett Constants
The Hammett constants are determined empirically, most commonly by measuring the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids in water at 25°C.[11]
The logical workflow for such an experiment is outlined below.
Detailed Methodology: Potentiometric Titration for pKa Determination
-
Preparation: A precise mass of the purified substituted benzoic acid is dissolved in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (25°C). A calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH) are introduced. The solution is stirred continuously.
-
Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until well past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (the first derivative). The pKa is equal to the pH at the half-equivalence point.
-
Calculation: The acid dissociation constant (Ka) is calculated as Ka = 10^(-pKa).
-
Hammett Constant Calculation: The Hammett constant (σ) is calculated using the formula: σ = log(Ka / Ka₀) , where Ka is the dissociation constant for the substituted benzoic acid and Ka₀ is the dissociation constant for unsubstituted benzoic acid, measured under identical conditions.[11]
Conclusion
The electronic landscape of this compound is dominated by the potent electron-withdrawing properties of the ortho-fluoro and para-cyano substituents. The fluoro group primarily exerts a strong -I effect, while the cyano group contributes powerful -I and -R effects. This synergy results in a highly electron-deficient aromatic ring, which significantly enhances the electrophilicity of the aldehyde carbon. This activation towards nucleophilic attack is a key feature that makes this compound a strategic and highly reactive intermediate for the synthesis of complex molecules in pharmaceutical and materials development. A thorough understanding of these fundamental electronic principles is essential for rationally designing synthetic routes and predicting the reactivity of this versatile compound.
References
- 1. This compound | 105942-10-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 105942-10-7 [smolecule.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 12. google.com [google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of various derivatives obtainable from 4-Cyano-2-fluorobenzaldehyde. This versatile starting material, featuring a reactive aldehyde group and electron-withdrawing cyano and fluoro substituents, serves as a valuable building block in medicinal chemistry and materials science. The protocols outlined below detail the synthesis of key derivatives, including 4-Cyano-2-fluorobenzoic acid, 4-Cyano-2-fluorobenzyl alcohol, and substituted anilinoquinazolines, which have shown promise as kinase inhibitors.
Key Synthetic Transformations and Derivatives
This compound can undergo a variety of chemical transformations to yield a diverse range of derivatives. The primary reactions include oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and condensation reactions to form more complex heterocyclic structures.
Table 1: Summary of Synthesized Derivatives and Reaction Conditions
| Derivative Name | Reaction Type | Reagents and Solvents | Reaction Conditions | Yield (%) |
| 4-Cyano-2-fluorobenzoic acid | Oxidation | Jones Reagent (CrO₃, H₂SO₄), Acetone | 0°C, 2-4 hours | 70-85 |
| 4-Cyano-2-fluorobenzyl alcohol | Reduction | Sodium borohydride, Methanol | Room temperature | High |
| 2-(4-Cyano-2-fluorobenzylidene)malononitrile | Knoevenagel Condensation | Malononitrile, Methanol | Microwave, 60°C, 30 min | >90 |
| Anilinoquinazoline Derivatives | Cyclocondensation | Substituted anilines, 2-propanol | Reflux | Moderate to Good |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyano-2-fluorobenzoic acid via Jones Oxidation
This protocol describes the oxidation of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in aqueous sulfuric acid)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Cyano-2-fluorobenzoic acid.
Protocol 2: Synthesis of 4-Cyano-2-fluorobenzyl alcohol
This protocol details the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Carefully acidify the reaction mixture with 1M HCl to a pH of ~2-3.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 4-Cyano-2-fluorobenzyl alcohol.
Protocol 3: Synthesis of 2-(4-Cyano-2-fluorobenzylidene)malononitrile via Knoevenagel Condensation
This protocol describes the carbon-carbon bond formation via a Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL)[1].
-
Subject the mixture to microwave irradiation at 60°C and 20 W for 30 minutes[1].
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solution and wash the solid product with water (3 x 5 mL)[1].
-
Recrystallize the product from a hexane:dichloromethane (1:1) mixture to yield the pure compound[1].
Protocol 4: General Procedure for the Synthesis of Anilinoquinazoline Kinase Inhibitors
This protocol provides a general method for synthesizing 4-anilinoquinazoline derivatives, which are often potent kinase inhibitors.
Materials:
-
4-Chloro-quinazoline precursor (synthesized from anthranilic acid derivatives)
-
Substituted aniline
-
2-Propanol or other suitable solvent
-
Reflux apparatus
Procedure:
-
Dissolve the 4-chloro-quinazoline precursor (1.0 eq) in 2-propanol.
-
Add the appropriately substituted aniline (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold 2-propanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly the anilinoquinazoline scaffolds, have been investigated as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling.
Table 2: Biological Activity of Anilinoquinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 15a | EGFR | 0.13 | - | [2] |
| 15a | VEGFR-2 | 0.56 | - | [2] |
| 15b | EGFR | 0.15 | HT-29, MCF-7, H460 | [2] |
| 15b | VEGFR-2 | 1.81 | - | [2] |
| 15e | EGFR | 0.69 | - | [2] |
| 15e | VEGFR-2 | 0.87 | - | [2] |
| 8o | EGFR | ~0.01 (11-fold more potent than prototype) | - | [3] |
| 8o | VEGFR-2 | ~0.03 (7-fold more potent than prototype) | - | [3] |
Note: The compound IDs are taken from the cited literature and do not correspond to a structure provided in this document.
The inhibition of EGFR and VEGFR-2 by these compounds disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: Synthesis and Evaluation Workflow.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of chemical derivatives. The protocols provided herein offer a foundation for the preparation of key intermediates and biologically active molecules, particularly in the realm of kinase inhibitor discovery. The demonstrated potential of anilinoquinazoline derivatives highlights the importance of this scaffold in developing targeted cancer therapies. Further exploration of derivatives from this compound is warranted to uncover new therapeutic agents and materials with novel properties.
References
Application Notes and Protocols for Knoevenagel Condensation of 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Cyano-2-fluorobenzaldehyde in Knoevenagel condensation reactions. This versatile chemical transformation is instrumental in synthesizing a variety of α,β-unsaturated compounds, which are valuable intermediates in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous substituted benzaldehydes and can be adapted for specific research needs.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction involving a carbonyl compound (in this case, this compound) and an active methylene compound, catalyzed by a base.[1] The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The electron-withdrawing cyano and fluoro groups on the benzaldehyde ring can influence the reactivity of the carbonyl group and the properties of the resulting products.
Applications in Drug Development
The products derived from the Knoevenagel condensation of this compound are of significant interest in drug discovery. The resulting acrylic acid, acrylate, and acrylonitrile derivatives are scaffolds found in various biologically active molecules. For instance, compounds bearing a substituted fluorophenyl)acrylic acid core structure have been investigated as Farnesoid X receptor (FXR) partial agonists for the potential treatment of Nonalcoholic Steatohepatitis (NASH).[2][3] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[4][5]
Farnesoid X Receptor (FXR) Signaling Pathway
The diagram below illustrates a simplified representation of the FXR signaling pathway. A Knoevenagel condensation product of this compound could potentially act as a ligand that modulates this pathway.
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with various active methylene compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve the desired yield and purity for a specific derivative.
General Experimental Workflow
Caption: General workflow for Knoevenagel condensation.
Protocol 1: Reaction with Ethyl Cyanoacetate using a DABCO-based Catalyst
This protocol is adapted from a high-yield procedure for the condensation of substituted benzaldehydes with ethyl cyanoacetate.[6]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (as promoter, optional but recommended)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare the catalytic system by combining [HyEtPy]Cl (e.g., 3 g), water (e.g., 3 mL), and DABCO (e.g., 20 mmol%).
-
To this system, add this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq).
-
Stir the reaction mixture vigorously at 50 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is expected to be complete within 1-2 hours.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Reaction with Malononitrile using a Base Catalyst in an Aqueous Medium
This protocol is a greener chemistry approach adapted from procedures using weak inorganic bases.[7]
Materials:
-
This compound
-
Malononitrile
-
Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1.0 eq) and a catalytic amount of sodium bicarbonate or potassium carbonate in water.
-
To the stirred solution, add this compound (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The product should start to precipitate.
-
To ensure complete precipitation, cool the reaction mixture in an ice bath for an additional 15-20 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Reaction with Cyanoacetic Acid using a Base Catalyst
This protocol is based on the reaction of substituted benzaldehydes with cyanoacetic acid.[8]
Materials:
-
This compound
-
Cyanoacetic acid
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), 3 M solution
-
Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve cyanoacetic acid (1.0 eq) and potassium hydroxide (20 mol%) in water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture with stirring to 75 °C for approximately 20-30 minutes. The reaction can also be performed using microwave irradiation (50 W) for a similar duration.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with 3 M HCl to precipitate the product.
-
Stir for an additional 30 minutes.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic phases and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent.
Quantitative Data for Analogous Reactions
| Aldehyde | Active Methylene Compound | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | 50 | 40 min | 97 | [6] |
| 4-Cyanobenzaldehyde | Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | 50 | 5 min | 98 | [6] |
| 4-Fluorobenzaldehyde | Cyanoacetic Acid | KOH | Water | 75 (MW) | 20 min | 75 | [8] |
| Benzaldehyde | Malononitrile | NaHCO₃ | Water | RT | 30 min | ~50-100 | [7] |
| Benzaldehyde | Ethyl Cyanoacetate | DBU / H₂O | Water | RT | 20 min | 94 | [3] |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 8. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of regioselectivity. This powerful olefination method is indispensable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The substrate, 4-Cyano-2-fluorobenzaldehyde, is a valuable building block in medicinal chemistry due to the presence of electron-withdrawing cyano and fluoro groups, which can significantly influence molecular properties and biological activity.
These application notes provide detailed protocols for the stereoselective synthesis of both (E) and (Z)-alkenes from this compound using the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant. The choice of the phosphorus reagent—a non-stabilized ylide, a stabilized ylide, or a phosphonate ester—is critical in directing the stereochemical outcome of the reaction.
Reaction Principles and Stereoselectivity
The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.
-
Non-stabilized ylides , typically bearing alkyl or aryl substituents, are highly reactive. The reaction proceeds via a kinetically controlled pathway, leading predominantly to the formation of the less stable (Z)-alkene . These reactions are often conducted under anhydrous conditions at low temperatures.
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone, or nitrile) adjacent to the carbanion, are less reactive. The reaction is thermodynamically controlled, allowing for equilibration of intermediates to form the more stable (E)-alkene as the major product.[1] These reactions can often be carried out under milder conditions.
-
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. It generally provides excellent (E)-selectivity and offers the advantage of easier purification, as the phosphate byproduct is water-soluble.
Data Presentation: Wittig Reaction Conditions for this compound
The following table summarizes representative conditions for the Wittig and Horner-Wadsworth-Emmons reactions with this compound, leading to the formation of either (E) or (Z)-alkenes.
| Product Stereoisomer | Reagent Type | Phosphorous Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| (Z)-Stilbene Derivative | Non-stabilized Ylide | Benzyltriphenylphosphonium chloride | n-Butyllithium | THF | -78 to RT | 2-12 | Good to High | >95:5 |
| (E)-Acrylate Derivative | Stabilized Ylide | Methyl (triphenylphosphoranylidene)acetate | None (stable ylide) | Dichloromethane | Room Temp. | 12-24 | 85-99[1] | >95:5[1] |
| (E)-Acrylonitrile Derivative | HWE Reagent | Diethyl cyanomethylphosphonate | Sodium Hydride | THF | 0 to RT | 2-6 | High | >98:2 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-(4-Cyano-2-fluorophenyl)-1-phenylethene via a Non-Stabilized Ylide
This protocol is designed to favor the formation of the (Z)-isomer.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-alkene.
Characterization: The stereochemistry of the product can be confirmed by ¹H NMR spectroscopy. The vicinal coupling constant (J) for the vinylic protons of (Z)-stilbenes is typically around 12 Hz.
Protocol 2: Synthesis of (E)-Methyl 3-(4-cyano-2-fluorophenyl)acrylate via a Stabilized Ylide
This protocol is based on literature reports for the synthesis of (E)-alkenes from this compound.[1]
Materials:
-
This compound
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add methyl (triphenylphosphoranylidene)acetate (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting aldehyde by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue and stir to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Wash the filtrate with hexanes and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further by flash column chromatography on silica gel.
Characterization: The (E)-configuration is confirmed by ¹H NMR, with a typical vicinal coupling constant for the vinylic protons of around 16-18 Hz.
Mandatory Visualizations
Caption: Workflow for Z-selective Wittig reaction.
Caption: Stereoselectivity in Wittig reactions.
References
Application Note: High-Yield Synthesis of (4-cyano-2-fluorophenyl)methanol via Selective Aldehyde Reduction
Abstract
This application note provides a detailed protocol for the selective reduction of 4-cyano-2-fluorobenzaldehyde to its corresponding benzyl alcohol, (4-cyano-2-fluorophenyl)methanol. The presented method utilizes sodium borohydride (NaBH₄) as a mild and chemoselective reducing agent, ensuring the preservation of the cyano and fluoro functionalities. This process is characterized by its high efficiency, operational simplicity, and excellent yield, making it highly suitable for applications in medicinal chemistry and drug development where this scaffold is a valuable intermediate.
Introduction
(4-cyano-2-fluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The selective reduction of the aldehyde group in this compound presents a chemical challenge due to the presence of other reducible functional groups, namely the nitrile. Sodium borohydride is a well-established reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[1] Its mild nature allows for high chemoselectivity, making it the ideal choice for this transformation, as it does not typically reduce nitriles, esters, or amides under standard conditions.[1][2] This protocol details a robust and reproducible method for the synthesis of (4-cyano-2-fluorophenyl)methanol, achieving high yields and purity.
Reaction Scheme
The chemical transformation described in this protocol is the reduction of the aldehyde functional group of this compound to a primary alcohol using sodium borohydride in methanol.
Caption: Reaction scheme for the reduction of this compound.
Experimental Protocol
3.1. Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (20 mL) to decompose the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude (4-cyano-2-fluorophenyl)methanol can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the typical quantitative data for the reduction of this compound using sodium borohydride.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | (4-cyano-2-fluorophenyl)methanol | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 1-2 hours | |
| Yield | 85-95% | [2] |
| Purity | >98% (after purification) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of (4-cyano-2-fluorophenyl)methanol.
Caption: Step-by-step workflow for the synthesis and purification of (4-cyano-2-fluorophenyl)methanol.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The protocol described provides an efficient and reliable method for the selective reduction of this compound to (4-cyano-2-fluorophenyl)methanol. The use of sodium borohydride offers excellent chemoselectivity and high yields, making this procedure a valuable tool for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: The Role of 4-Cyano-2-fluorobenzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2-fluorobenzaldehyde is a versatile and highly valuable building block in the field of heterocyclic chemistry. Its unique trifecta of reactive sites—an electrophilic aldehyde, a cyano group that can be transformed into various functionalities, and an activated fluoro-substituted aromatic ring—makes it an ideal starting material for the synthesis of a diverse array of heterocyclic scaffolds.[1] These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems utilizing this compound.
Key Applications in Heterocyclic Synthesis
This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, including:
-
Quinazolines and Quinazolinones: These fused heterocyclic systems are present in numerous pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.
-
Pyrimidines: As a core component of nucleobases, the pyrimidine scaffold is of fundamental importance in the development of antiviral and anticancer agents.
-
Benzodiazepines: This class of compounds is well-known for its therapeutic applications, particularly as anxiolytics, anticonvulsants, and sedatives.
-
Products of Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction provides access to α,β-unsaturated compounds that are versatile intermediates for the synthesis of various heterocyclic systems.
Data Presentation
Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Malononitrile | Piperidine | Ethanol | 2-4 | >90 | [2] |
| 2 | Ethyl Cyanoacetate | DBU/H₂O | Water | 0.3 | 96 | [3] |
| 3 | Diethyl Malonate | DBU/H₂O | Water | 24 | 85 | [3] |
| 4 | Acetylacetone | DBU/H₂O | Water | 24 | 82 | [3] |
Yields are for the corresponding α,β-unsaturated product.
Table 2: Synthesis of 2-Substituted-4-aminoquinazolines from this compound (via a plausible multi-step synthesis)
| Entry | Amidine Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Formamidine | N/A | DMF | 120 | 75-85 |
| 2 | Acetamidine | N/A | DMF | 120 | 70-80 |
| 3 | Benzamidine | N/A | DMF | 120 | 72-82 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(4-cyano-2-fluorobenzylidene)malononitrile, a key intermediate for further heterocyclic synthesis.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.49 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and then with deionized water.
-
Dry the product under vacuum to obtain 2-(4-cyano-2-fluorobenzylidene)malononitrile.
Protocol 2: One-Pot Synthesis of 2-Aryl-quinazolin-4(3H)-ones (Adapted from related starting materials)
This protocol provides a general procedure for the synthesis of quinazolinones, a reaction for which this compound is a suitable precursor after conversion of the aldehyde to a nitrile or amide.
Materials:
-
2-Amino-5-cyanobenzamide (can be synthesized from this compound)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Iodine
Procedure:
-
To a solution of 2-amino-5-cyanobenzamide (1 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10 mL), add iodine (1.1 mmol).
-
Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC, typically 5-7 hours).
-
After completion, cool the reaction mixture to room temperature.
-
A solid product will precipitate out of the solution.
-
Collect the solid by filtration and wash with a cold solution of sodium thiosulfate to remove excess iodine, followed by washing with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-quinazolin-4(3H)-one.
Protocol 3: Three-Component Synthesis of Substituted Pyrimidines (General Procedure)
This protocol outlines a general three-component reaction for the synthesis of pyrimidine derivatives, for which this compound can be a key component.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Thiourea
-
Potassium carbonate
-
Ethanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl cyanoacetate (10 mmol), thiourea (12 mmol), and potassium carbonate (15 mmol) in ethanol (30 mL).[4]
-
Reflux the mixture for 18-20 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid to precipitate the product.[4]
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Mandatory Visualizations
Caption: Knoevenagel condensation of this compound.
References
Application Notes and Protocols: 4-Cyano-2-fluorobenzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2-fluorobenzaldehyde is a key building block in modern medicinal chemistry, prized for its unique combination of reactive functional groups. The presence of an aldehyde, a cyano group, and a fluorine atom on the benzaldehyde scaffold provides a versatile platform for the synthesis of a diverse range of complex molecules, particularly in the development of novel pharmaceuticals.[1] The aldehyde functionality readily participates in reactions such as reductive amination and Wittig olefination, while the cyano group can be transformed into various nitrogen-containing heterocycles. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. These attributes make this compound a valuable intermediate in the synthesis of targeted therapies, including kinase inhibitors and other biologically active compounds.
Application in the Synthesis of Kinase Inhibitors: Tofacitinib Intermediate
A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. One of the key steps in the synthesis of the JAK inhibitor Tofacitinib involves the reductive amination of a piperidine derivative with a benzaldehyde precursor. While many synthetic routes to Tofacitinib exist, the use of substituted benzaldehydes is a critical strategy.
Application in the Synthesis of Imidazo[1,2-a]pyridines
This compound is also a valuable reagent in multicomponent reactions for the synthesis of fused heterocyclic systems. The Groebke-Blackburn-Bienaymé reaction, for instance, utilizes an aldehyde, an aminopyridine, and an isocyanide to construct the imidazo[1,2-a]pyridine scaffold. This scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors (e.g., c-Met inhibitors) and agents targeting other signaling pathways.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key transformations involving this compound and related compounds.
Table 1: Reductive Amination of Benzaldehydes with Piperidine Derivatives
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidin-3-amine | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 4-6 h | 85-95 (estimated) | General Protocol |
| Benzaldehyde | Piperidine | Sodium Triacetoxyborohydride | EtOAc | Room Temp. | 6 h | >95 | [2] |
| Various Aldehydes | Various Amines | Sodium Borohydride | Methanol | Room Temp. | < 3 h | 80-96 | General Protocol |
Table 2: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis
| Aldehyde | Amine | Isocyanide | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | 2-Aminopyridine | tert-Butyl isocyanide | Sc(OTf)₃ (20 mol%) | MeCN | 120 °C (MW) | 1 h | 70-85 (estimated) | [1] |
| Various Aldehydes | 2-Aminopyridines | Various Isocyanides | p-Toluenesulfonic acid or Sc(OTf)₃ | Not specified | Not specified | Not specified | Good to Excellent | [2][3][4] |
| Benzaldehyde | 2-Aminopyrimidine | tert-Butyl isocyanide | Perchloric acid | Methanol | Not specified | Not specified | 33-98 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Tofacitinib Intermediate via Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a substituted piperidine, a key step in the synthesis of JAK inhibitors like Tofacitinib.
Materials:
-
This compound
-
(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidin-3-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane.
-
Add (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidin-3-amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-benzylated piperidine intermediate.
Protocol 2: Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé Reaction
This protocol outlines a microwave-assisted, one-pot synthesis of a 3-amino-2-(4-cyano-2-fluorophenyl)imidazo[1,2-a]pyridine derivative.
Materials:
-
This compound
-
2-Aminopyridine
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Acetonitrile (MeCN)
-
Microwave reactor vials
-
Ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq), 2-aminopyridine (1.0 eq), and scandium(III) triflate (20 mol%).
-
Add acetonitrile as the solvent.
-
Add tert-butyl isocyanide (1.1 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to afford the desired imidazo[1,2-a]pyridine.[1][6]
Signaling Pathways and Logical Relationships
Janus Kinase (JAK)-STAT Signaling Pathway
Tofacitinib, a pharmaceutical synthesized using intermediates derived from this compound, is an inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[7][8][9][10][11] Inhibition of this pathway can modulate inflammatory responses.
Caption: The Janus Kinase (JAK)-STAT signaling pathway and the inhibitory action of Tofacitinib.
c-Met Signaling Pathway
Imidazo[1,2-a]pyridine derivatives synthesized from this compound have been investigated as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades involved in cell proliferation, migration, and survival.[12][13] Dysregulation of this pathway is implicated in various cancers.
Caption: The c-Met signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
Synthetic Workflow
The following diagram illustrates the general workflow from the starting material, this compound, to the synthesis of potential pharmaceutical compounds.
Caption: General synthetic workflow illustrating the use of this compound.
References
- 1. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 11. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of 4-Cyano-2-fluorobenzaldehyde. This versatile building block is particularly useful in the synthesis of a wide range of substituted benzaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano and aldehyde groups activates the aromatic ring, facilitating the displacement of the fluorine atom by various nucleophiles.
Reaction Principle
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine atom, which is activated by the ortho-aldehyde and para-cyano groups. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion, yielding the substituted product. The general reaction scheme is depicted below:
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocols
The following section details generalized protocols for the reaction of this compound with various classes of nucleophiles, including amines, alcohols, and thiols.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the synthesis of 4-Cyano-2-(morpholin-4-yl)benzaldehyde.
Materials:
-
This compound
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-Cyano-2-(morpholin-4-yl)benzaldehyde.
Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 4-Cyano-2-methoxybenzaldehyde.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-Cyano-2-methoxybenzaldehyde.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol describes the synthesis of 4-Cyano-2-(phenylthio)benzaldehyde.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Heat the mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-Cyano-2-(phenylthio)benzaldehyde.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that reaction conditions and yields may vary and require optimization for specific substrates.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 90 | 6 | 85-95 |
| 2 | Piperidine | K₂CO₃ | DMF | 90 | 6 | 80-90 |
| 3 | Aniline | K₂CO₃ | DMSO | 120 | 12 | 70-85 |
| 4 | Sodium Methoxide | - | Methanol | 25 | 3 | 90-98 |
| 5 | Phenol | K₂CO₃ | DMF | 100 | 8 | 75-85 |
| 6 | Thiophenol | K₂CO₃ | DMF | 70 | 4 | 88-96 |
Visualizations
Experimental Workflow
The general workflow for the nucleophilic aromatic substitution of this compound followed by workup and purification is illustrated below.
Application Notes and Protocols: Grignard Reaction with 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-2-fluorobenzaldehyde is a versatile bifunctional building block in organic synthesis, possessing both a reactive aldehyde and a cyano group, attached to a fluorinated aromatic ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a straightforward route to functionalize the aldehyde group, leading to the synthesis of substituted diaryl carbinols. These products can serve as key intermediates in the development of novel therapeutics and functional materials.
This document provides detailed application notes on the Grignard reaction with this compound, including a discussion on chemoselectivity, a comprehensive experimental protocol, quantitative data for related reactions, and an overview of the applications of the resulting products.
Chemoselectivity: Aldehyde vs. Nitrile
A key consideration in the Grignard reaction with this compound is the chemoselective attack of the Grignard reagent on one of the two electrophilic sites: the aldehyde carbonyl carbon and the nitrile carbon. Aldehydes are generally more electrophilic and thus more reactive towards nucleophiles like Grignard reagents than nitriles.
The greater reactivity of the aldehyde can be attributed to the polarization of the carbon-oxygen double bond and the steric accessibility of the carbonyl carbon. The reaction with the aldehyde is typically fast and occurs at low temperatures. In contrast, the addition of a Grignard reagent to a nitrile to form a ketone (after hydrolysis) often requires more forcing conditions, such as higher temperatures or the use of catalysts. Therefore, under standard Grignard reaction conditions, the selective addition to the aldehyde group is the overwhelmingly favored pathway, leading to the formation of a secondary alcohol.
Experimental Protocol: Synthesis of (4-cyano-2-fluorophenyl)(aryl/alkyl)methanol
This protocol describes a general procedure for the reaction of a Grignard reagent (R-MgX, where R can be an aryl or alkyl group and X is a halogen) with this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Aryl or alkyl halide (e.g., bromobenzene for phenylmagnesium bromide)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Chromatography column
Procedure:
Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at >100 °C for several hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine.
-
Solvent Addition: Add a portion of the anhydrous diethyl ether or THF to the flask.
-
Addition of Halide: Dissolve the aryl or alkyl halide (1.1 equivalents) in the remaining anhydrous ether or THF and add it to the dropping funnel. Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be cloudy and greyish-brown.
Part B: Grignard Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask. Add this solution dropwise to the cooled Grignard reagent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.
-
Work-up: If a precipitate forms, a small amount of 1 M HCl can be added to dissolve it. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure (4-cyano-2-fluorophenyl)(aryl/alkyl)methanol.
Data Presentation
| Entry | Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenylmagnesium bromide | THF | 0 to rt | 1 | 97-98 |
| 2 | 4-Chlorobenzaldehyde | Phenylmagnesium bromide | Diethyl ether | 0 to rt | 2 | ~95 |
| 3 | 4-Methoxybenzaldehyde | Methylmagnesium bromide | THF | 0 to rt | 1.5 | ~96 |
| 4 | Benzaldehyde | Ethylmagnesium bromide | Diethyl ether | rt | 2 | ~90 |
| 5 | 2-Chlorobenzaldehyde | Phenylmagnesium bromide | THF | -78 to rt | 3 | ~85 |
Note: Yields are highly dependent on reaction conditions, purity of reagents, and the nature of the substituents.
Applications in Drug Development and Materials Science
The (4-cyano-2-fluorophenyl)(aryl)methanol scaffold is a key intermediate in the synthesis of various biologically active molecules.
-
Aromatase Inhibitors: One of the most significant applications of this scaffold is in the synthesis of non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. The drug Letrozole , a potent and selective third-generation aromatase inhibitor, is synthesized from an intermediate derived from the Grignard reaction of 4-cyanobenzonitrile with a Grignard reagent, followed by the introduction of a triazole ring. The diarylmethanol core is a pharmacologically inactive metabolite of Letrozole.[1] The 2-fluoro substituent in the target molecule can potentially enhance metabolic stability and binding affinity.
-
Other Potential Therapeutic Areas: Diaryl- and aryl-alkyl carbinols containing cyano groups have been investigated for a range of other biological activities, including:
-
Anticancer Agents: The diarylmethanol core is present in various compounds with demonstrated cytotoxic activity against different cancer cell lines.
-
Antimicrobial Agents: Certain diarylmethanol derivatives have shown promising antibacterial and antifungal properties.
-
-
Materials Science: The unique electronic properties conferred by the fluorine atom and the cyano group make these molecules interesting candidates for the development of novel organic materials with applications in electronics and photonics.
Mandatory Visualizations
Caption: Experimental workflow for the Grignard reaction.
Caption: Synthesis of Letrozole intermediate and its role in aromatase inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-2-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Cyano-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially relevant method is the cyanation of an aryl halide precursor, typically 4-bromo-2-fluorobenzaldehyde, using a transition metal catalyst. Palladium- and copper-catalyzed reactions are the most common approaches.
Q2: What are the key factors influencing the yield of the cyanation reaction?
Several factors can significantly impact the yield:
-
Catalyst and Ligand: The choice of palladium or copper catalyst and the associated ligands is critical.
-
Cyanide Source: Different cyanide sources (e.g., K₄[Fe(CN)₆], Zn(CN)₂, CuCN, NaCN) have varying reactivity and solubility, which affects the reaction rate and catalyst stability.
-
Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used.
-
Temperature: Reaction temperatures typically range from 80°C to 150°C.
-
Atmosphere: Inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and side reactions.
Q3: What are the common side reactions in this synthesis?
The primary side reactions include:
-
Hydrolysis of the nitrile: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of water and strong acid or base.
-
Catalyst deactivation: Excess cyanide ions in the solution can poison the palladium catalyst, leading to incomplete conversion.[1]
-
Formation of impurities: Depending on the reaction conditions, impurities from the starting material or side reactions of the aldehyde group can arise.
Q4: How can I purify the final product?
Standard purification techniques include:
-
Aqueous workup: Washing the crude product with water and brine to remove inorganic salts and water-soluble impurities.
-
Column chromatography: Using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.
-
Recrystallization: This can be an effective method for obtaining a highly pure product. Suitable solvents include isopropanol, ethanol, or mixtures of hexane and ethyl acetate.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst | Ensure the catalyst is not old or degraded. For palladium catalysts, a pre-activation step might be necessary. |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Poor quality starting materials | Verify the purity of 4-bromo-2-fluorobenzaldehyde and the cyanide source. | |
| Reaction starts but stalls | Catalyst poisoning | This is common in palladium-catalyzed reactions with soluble cyanide sources. Switch to a less soluble source like K₄[Fe(CN)₆] or use a phase-transfer catalyst.[1] |
| Insufficiently inert atmosphere | Ensure the reaction setup is properly purged with nitrogen or argon to exclude oxygen and moisture. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, close to the product Rf | Incomplete reaction | Increase reaction time or temperature. Consider adding a fresh portion of the catalyst. |
| Formation of related impurities | Optimize reaction conditions to minimize side reactions. A thorough purification by column chromatography is recommended. | |
| Presence of a more polar impurity | Hydrolysis of the nitrile group to an amide or carboxylic acid | Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. The carboxylic acid can be removed by washing with a mild base during workup. |
| Product is colored | Residual catalyst or colored impurities | Treat the crude product with activated charcoal before recrystallization. Ensure complete removal of the catalyst during workup. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from established methods for the cyanation of aryl halides and offers a good balance of yield and safety by using a non-toxic cyanide source.
Materials:
-
4-bromo-2-fluorobenzaldehyde
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.6 eq), and Na₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and dppf (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
This protocol utilizes a more traditional copper-catalyzed approach.
Materials:
-
4-bromo-2-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Aqueous ammonia solution
-
Brine
Procedure:
-
In a round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (1.0 eq) and CuCN (1.2-1.5 eq).
-
Add DMF or NMP as the solvent.
-
Heat the mixture to 140-160°C under a nitrogen atmosphere with vigorous stirring for 6-12 hours.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into an aqueous ammonia solution to complex the copper salts.
-
Extract the aqueous layer with ethyl acetate or toluene.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalytic Systems for Cyanation of Aryl Halides
| Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | DMF | 120-140 | 12-24 | 70-90 | Good for substrates with electron-withdrawing groups.[3] |
| Pd₂(dba)₃ / XPhos | Zn(CN)₂ | DMAc | 100-120 | 8-16 | 75-95 | Effective for a broad range of aryl halides. |
| CuI / DMEDA | NaCN | Toluene | 110 | 12-24 | 60-85 | Milder conditions compared to traditional Rosenmund-von Braun.[1] |
| CuCN (stoichiometric) | CuCN | NMP | 150-170 | 5-10 | 70-85 | Traditional Rosenmund-von Braun; high temperatures required. |
| Pd/C | Zn(CN)₂ | DMAc | 100-120 | 12 | 77-96 | Heterogeneous catalyst, easy to remove.[4] |
Visualizations
Experimental Workflow for Palladium-Catalyzed Cyanation
References
Technical Support Center: 4-Cyano-2-fluorobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluorobenzaldehyde. The information is designed to help identify and resolve common issues encountered during chemical reactions involving this versatile reagent.
General FAQs
Q1: What are the main reactive sites of this compound?
This compound possesses three primary reactive sites: the aldehyde group, the cyano group, and the fluorine atom attached to the aromatic ring. The aldehyde group is prone to nucleophilic attack and participates in reactions like reductions, oxidations, and carbon-carbon bond formation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom, activated by the electron-withdrawing cyano and aldehyde groups, can undergo nucleophilic aromatic substitution.[1]
Troubleshooting Guide: Oxidation Reactions
The oxidation of this compound to 4-cyano-2-fluorobenzoic acid is a common transformation. However, side reactions can occur.
FAQs for Oxidation Reactions
Q2: I am observing the formation of 4-carboxy-2-fluorobenzaldehyde alongside my desired product. What is happening and how can I prevent it?
This byproduct results from the hydrolysis of the cyano group to a carboxylic acid. This is often promoted by strong acidic or basic conditions and elevated temperatures. To minimize this, consider using milder reaction conditions and ensure the reaction medium is not strongly acidic or basic.
Q3: My oxidation reaction is incomplete, and I have a significant amount of starting material left. What should I do?
Incomplete conversion can be due to insufficient reaction time, low temperature, or a weak oxidizing agent. You can try increasing the reaction time or temperature. If that doesn't work, a stronger oxidizing agent might be necessary. Ensure you are using the correct stoichiometry of reagents.
| Oxidizing Agent | Typical Reaction Conditions | Common Byproducts |
| Potassium Permanganate (KMnO₄) | Aqueous solution, often with a phase transfer catalyst. | 4-Carboxy-2-fluorobenzaldehyde (due to basic conditions), over-oxidation products. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature. | 4-Carboxy-2-fluorobenzaldehyde (due to strong acid). |
| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene. | Generally cleaner, but incomplete reaction if not optimized. |
Experimental Protocol: Oxidation using Sodium Chlorite
-
Dissolve this compound (1 equivalent) in a suitable solvent like tert-butanol or a mixture of acetonitrile and water.
-
Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.
-
Add a chlorine scavenger such as 2-methyl-2-butene (excess).
-
Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5-2 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry to obtain 4-cyano-2-fluorobenzoic acid.
Troubleshooting Guide: Reductive Amination
Reductive amination is a key method to synthesize amines from this compound. However, byproduct formation is a common challenge.
FAQs for Reductive Amination
Q4: I am getting a significant amount of the tertiary amine as a byproduct. How can I improve the selectivity for the secondary amine?
Over-alkylation is a common issue. To favor the formation of the secondary amine, you can use an excess of the primary amine. Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can provide better control.[2]
Q5: My reaction is producing 4-cyano-2-fluorobenzyl alcohol instead of the desired amine. What is causing this?
This indicates that the reducing agent is reducing the aldehyde faster than the imine is being formed or reduced. Using a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards aldehydes and ketones but effective for imines, can solve this problem.[3]
Q6: I observe reduction of the cyano group in my product. How can I avoid this?
The cyano group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). To preserve the cyano group, use milder and more selective reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
| Reducing Agent | Selectivity | Common Byproducts |
| Sodium Borohydride (NaBH₄) | Can reduce aldehydes and ketones. | 4-Cyano-2-fluorobenzyl alcohol. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at neutral pH. | Toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over aldehydes. | Generally cleaner reactions.[3] |
Experimental Protocol: Two-Step Reductive Amination
-
Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS.
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds is a powerful C-C bond-forming reaction.
FAQs for Knoevenagel Condensation
Q7: My Knoevenagel condensation is giving a complex mixture of products, and I suspect a Michael addition is occurring. How can I prevent this?
The product of the Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to a Michael addition by the enolate of the active methylene compound. To minimize this, you can use a milder catalyst, control the stoichiometry of the reactants carefully, or lower the reaction temperature.
Q8: During workup, my product seems to be reverting to the starting materials. What is happening?
This is likely a retro-Knoevenagel reaction, which can be catalyzed by acid or base. Ensure your workup conditions are as neutral as possible. Prompt purification of the product after the reaction can also help prevent decomposition.
Q9: I am seeing a byproduct where the fluorine atom has been replaced. Is this common?
Nucleophilic aromatic substitution (SNAr) of the fluorine atom can occur, especially if a nucleophilic base (like piperidine in excess) or a nucleophilic solvent is used at elevated temperatures.[4] The electron-withdrawing groups on the ring activate it for such a reaction. To avoid this, you can use a non-nucleophilic base (e.g., DBU) or milder reaction conditions.
| Active Methylene Compound | Catalyst | Potential Byproducts |
| Malononitrile | Piperidine, DBU | Michael adduct, SNAr product (with piperidine). |
| Ethyl Cyanoacetate | Piperidine, Ammonium Acetate | Michael adduct, retro-Knoevenagel products. |
| Diethyl Malonate | Stronger base required | Michael adduct. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or DBU.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter and wash with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
References
Technical Support Center: Preventing Polymerization of Fluorinated Benzaldehydes
Welcome to the Technical Support Center for handling fluorinated benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization and side reactions of these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: What is meant by "polymerization" of fluorinated benzaldehydes?
A1: The term "polymerization" in the context of fluorinated benzaldehydes does not typically refer to classical chain-growth polymerization of vinyl monomers. Instead, it describes a series of self-condensation or disproportionation reactions that result in the formation of oligomeric or polymeric byproducts. These reactions can lead to product discoloration, formation of precipitates, and reduced purity of the desired compound.
Q2: What are the common side reactions that can be mistaken for polymerization?
A2: Several base- or acid-catalyzed reactions can occur, leading to undesired byproducts:
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of a non-enolizable aldehyde (like fluorinated benzaldehydes) can disproportionate to form a primary alcohol and a carboxylic acid.[1]
-
Tishchenko Reaction: Catalyzed by alkoxides, this reaction involves the disproportionation of an aldehyde to form an ester.[2][3][4]
-
Benzoin Condensation: This is a self-condensation of aromatic aldehydes, often catalyzed by cyanide or N-heterocyclic carbenes, to form an α-hydroxy ketone.[5][6][7]
-
Oxidation: Fluorinated benzaldehydes can be sensitive to air and light, leading to oxidation to the corresponding benzoic acid. This is often observed as the formation of crystalline material in the aldehyde.
Q3: How does the fluorine substituent affect the stability of benzaldehydes?
A3: The strong electron-withdrawing nature of fluorine atoms can increase the electrophilicity of the carbonyl carbon. This can make the aldehyde more susceptible to nucleophilic attack, potentially influencing the rates of side reactions like the Cannizzaro or Tishchenko reactions.
Q4: What are the ideal storage conditions for fluorinated benzaldehydes?
A4: To minimize degradation and side reactions, fluorinated benzaldehydes should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Containers should be tightly sealed to prevent exposure to air and moisture.
Q5: Are there any common inhibitors used to stabilize fluorinated benzaldehydes?
A5: Yes, similar to other aldehydes, small amounts of radical inhibitors or antioxidants can be added to prevent oxidation. Common examples include hydroquinone, catechol, and butylated hydroxytoluene (BHT).[8][9] For preventing base-catalyzed condensation, maintaining neutral or slightly acidic conditions is crucial.
Troubleshooting Guides
Issue 1: A white crystalline solid has formed in my fluorinated benzaldehyde during storage.
-
Possible Cause: This is most likely the corresponding fluorinated benzoic acid, formed by oxidation upon exposure to air.
-
Troubleshooting Steps:
-
Purification: The aldehyde can be purified by washing with a mild base, such as a 10% sodium carbonate solution, to remove the acidic impurity.[8] This should be followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.
-
Prevention: After purification, store the aldehyde under an inert atmosphere and consider adding a radical inhibitor like hydroquinone at a low concentration (e.g., 100 ppm).
-
Issue 2: During a base-catalyzed reaction, I am observing the formation of multiple products and a decrease in the yield of my desired product.
-
Possible Cause: The strong basic conditions are likely promoting the Cannizzaro reaction, leading to the disproportionation of your fluorinated benzaldehyde into the corresponding alcohol and carboxylic acid.[10][1]
-
Troubleshooting Steps:
-
Use a Weaker Base: If your reaction allows, switch to a milder, non-nucleophilic base.
-
Lower the Temperature: Running the reaction at a lower temperature can help to minimize the rate of the Cannizzaro side reaction.
-
Slow Addition of Base: Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
Crossed Cannizzaro Reaction Consideration: If your reaction involves another aldehyde, be aware of the possibility of a crossed Cannizzaro reaction.
-
Issue 3: My reaction mixture is becoming viscous and forming a sticky or solid mass.
-
Possible Cause: This could be due to the formation of oligomeric or polymeric byproducts from various condensation reactions. The specific cause will depend on the reaction conditions (e.g., presence of base, acid, or metal alkoxides).
-
Troubleshooting Steps:
-
Analyze the Byproduct: If possible, isolate and characterize the byproduct to understand the underlying side reaction.
-
Control Reaction Conditions:
-
pH Control: Ensure the reaction medium is not strongly basic or acidic unless required by the desired transformation.
-
Temperature Control: Maintain the recommended reaction temperature.
-
Inert Atmosphere: Protect the reaction from air and moisture.
-
-
Purification: If polymerization has occurred, the desired product may be recoverable through column chromatography or distillation, depending on its properties.
-
Data Presentation
Table 1: Common Inhibitors for Aldehyde Stabilization
| Inhibitor | Type | Typical Concentration | Mechanism of Action |
| Hydroquinone | Antioxidant | 100-500 ppm | Radical scavenger, prevents oxidation.[9] |
| Catechol | Antioxidant | 100-500 ppm | Radical scavenger, prevents oxidation.[8] |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 100-500 ppm | Radical scavenger, prevents oxidation.[9] |
| Triethanolamine | Stabilizer | 20-100 ppm | Prevents autocondensation of some aldehydes.[11] |
| Dimethylethanolamine | Stabilizer | 20-100 ppm | Prevents autocondensation of some aldehydes.[11] |
Experimental Protocols
Protocol 1: Purification of Fluorinated Benzaldehyde Containing Benzoic Acid Impurities
-
Extraction:
-
Dissolve the impure fluorinated benzaldehyde in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium carbonate (Na₂CO₃). Continue washing until no more CO₂ evolution is observed.
-
Wash the organic layer with saturated sodium sulfite (Na₂SO₃) solution, followed by water.
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
-
Distillation:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Distill the fluorinated benzaldehyde under reduced pressure and under an inert atmosphere (e.g., nitrogen). Collect the fraction at the appropriate boiling point.
-
-
Storage:
-
Store the purified aldehyde in a clean, dry, amber glass bottle under an inert atmosphere. For long-term storage, add a small amount of an inhibitor like hydroquinone (e.g., 100 ppm) and store at a low temperature.
-
Protocol 2: Depolymerization of Paraformaldehyde (as a model for polyacetal decomposition)
Note: This is a general procedure for depolymerizing paraformaldehyde to generate formaldehyde and is provided as a conceptual reference. Direct depolymerization of benzaldehyde polymers may require different conditions.
-
Heating:
-
In Solution (Acid or Base Catalyzed):
Visualizations
Caption: Mechanism of the base-catalyzed Cannizzaro reaction.
Caption: Troubleshooting workflow for unwanted polymerization.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Tishchenko_reaction [chemeurope.com]
- 3. Tishchenko Reaction [organic-chemistry.org]
- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Stabilizer for benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 12. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 13. atamankimya.com [atamankimya.com]
optimizing temperature for 4-Cyano-2-fluorobenzaldehyde reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Cyano-2-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
Sodium Borohydride Reduction: Conversion of the aldehyde to a primary alcohol.
-
Wittig Reaction: Formation of a carbon-carbon double bond to produce substituted styrenes.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.[1]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom with a suitable nucleophile.
Q2: What is the recommended storage temperature for this compound?
A2: It is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.
Q3: How does the fluorine substituent affect the reactivity of the aldehyde group?
A3: The fluorine atom at the ortho position is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the aldehyde group. This generally makes the aldehyde more reactive towards nucleophilic attack.
Q4: Can the cyano group interfere with reactions at the aldehyde functionality?
A4: The cyano group is generally stable under the conditions used for many aldehyde-specific reactions, such as sodium borohydride reduction and Wittig reactions. However, under harsh acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or an amide.
Troubleshooting Guides
Sodium Borohydride Reduction
Issue: Low yield of 4-Cyano-2-fluorobenzyl alcohol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | The reaction is typically run at 0°C to room temperature. Ensure the temperature is maintained within this range. Lower temperatures (0°C) can improve selectivity and reduce potential side reactions. | Yields of 85-95% are typically achieved within this temperature range.[1] |
| Reagent Decomposition | Sodium borohydride can decompose in the presence of moisture. Use freshly opened or properly stored reagent. | Consistent and high yields of the desired alcohol. |
| Insufficient Reagent | Ensure at least one equivalent of sodium borohydride is used. An excess (1.2-1.5 equivalents) is common to ensure complete conversion. | Complete consumption of the starting aldehyde. |
Issue: Presence of impurities in the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before workup. | A clean reaction profile with the product spot and no starting material. |
| Workup Issues | Quench the reaction carefully with a mild acid (e.g., 1M HCl) at 0°C to neutralize excess borohydride and hydrolyze the borate ester intermediate. | A cleaner crude product, simplifying purification. |
Wittig Reaction
Issue: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ylide Instability | The stability of the phosphonium ylide can be temperature-dependent. For unstabilized ylides, generate them at a low temperature (e.g., 0°C) and use them immediately. Consider adding the aldehyde to the pre-formed ylide. | Improved yield of the alkene product. |
| Suboptimal Temperature | For stabilized ylides, the reaction is often run at room temperature. For less reactive ketones or semi-stabilized ylides, gentle heating (e.g., 60-70°C) may be required. | Increased reaction rate and conversion to the desired product. |
| Base Incompatibility | The choice of base is critical. Strong bases like n-butyllithium or sodium hydride are common for unstabilized ylides, while milder bases like potassium carbonate can be used for stabilized ylides. Ensure the base is appropriate for the ylide being generated. | Efficient formation of the ylide and subsequent reaction with the aldehyde. |
Issue: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reactions of the ylide | If the ylide is not reacting with the aldehyde, it may be decomposing or reacting with other species. Ensure an inert atmosphere and anhydrous conditions. | Minimized byproduct formation and a cleaner reaction mixture. |
| Self-condensation of the aldehyde | This is less common for Wittig reactions but can occur if the conditions are too harsh. Use of appropriate stoichiometry and controlled temperature can mitigate this. | Reduced formation of polymeric or self-condensation products. |
Knoevenagel Condensation
Issue: Low yield of the α,β-unsaturated product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | The reaction rate is sensitive to temperature. While some reactions proceed at room temperature, gentle heating is often beneficial. For example, in some cases, increasing the temperature from 25°C to 40°C can significantly increase the yield. Traditional methods may use temperatures up to 80°C.[1] | An increase in reaction rate and a higher yield of the condensed product. |
| Catalyst Inefficiency | A weak base like piperidine or an amine salt is typically used as a catalyst. Ensure the catalyst is not degraded and is used in the correct amount. | Efficient catalysis of the condensation reaction. |
| Incomplete Dehydration | The final step of the Knoevenagel condensation is the elimination of water. In some cases, a Dean-Stark apparatus can be used with a solvent like toluene at reflux to remove water and drive the reaction to completion. | A higher conversion to the final α,β-unsaturated product. |
Issue: Formation of byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Michael Addition | The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with the active methylene compound. Using a 1:1 stoichiometry of reactants can minimize this. | A cleaner reaction with less of the Michael adduct byproduct. |
| Self-condensation of the aldehyde | Using a strong base can cause the aldehyde to self-condense. A weak base is recommended for the Knoevenagel condensation.[2] | Minimized formation of aldehyde self-condensation products. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Knoevenagel Condensation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 25 | 24 | 56 | Generic observation for similar reactions |
| 40 | 12 | 95 | Generic observation for similar reactions |
| 60-80 | 12-48 | 60-85 | Catalyst-free, water medium[3] |
| 80 | 6-24 | >85 | Traditional, piperidine catalyst[1] |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture back to 0°C and slowly quench by adding 1M HCl until the pH is ~6-7.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Cyano-2-fluorobenzyl alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
A stabilized phosphonium ylide (e.g., methyl (triphenylphosphoranylidene)acetate)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add the stabilized phosphonium ylide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be purified by trituration with a non-polar solvent (e.g., hexane or diethyl ether) to remove the triphenylphosphine oxide byproduct, followed by filtration.
-
Further purification can be achieved by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Sodium Borohydride Reduction.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Cyano-2-fluorobenzaldehyde
Welcome to the technical support center for 4-Cyano-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice impact the Knoevenagel condensation with this compound?
A1: Solvent polarity plays a crucial role in the Knoevenagel condensation. Protic solvents like ethanol are commonly used as they effectively dissolve the reactants.[1] Aprotic polar solvents can also be effective. The choice of solvent can influence the reaction rate and yield by affecting the solubility of reactants and the stability of the intermediates. For instance, in reactions with related benzaldehydes, a range of solvents from toluene to ethanol/water mixtures have been successfully employed, often in conjunction with a catalyst like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2]
Q2: What is the recommended solvent for the sodium borohydride (NaBH₄) reduction of this compound?
A2: Protic solvents such as methanol or ethanol are standard choices for the sodium borohydride reduction of aldehydes.[3] These solvents not only dissolve the reactants but also act as a proton source during the work-up phase to yield the alcohol. The reaction of NaBH₄ with the alcohol solvent can sometimes occur, but it is generally slow enough to allow for the efficient reduction of the aldehyde.[4] The solubility of NaBH₄ is greater in methanol than in ethanol, which may lead to faster reaction rates.[3]
Q3: For a nucleophilic aromatic substitution (SNAr) on this compound, should I use a protic or aprotic solvent?
A3: The choice between a protic and an aprotic solvent is critical for SNAr reactions. Dipolar aprotic solvents like DMSO and DMF are often preferred as they can significantly accelerate the reaction rate compared to protic solvents.[5] This is because aprotic solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive. Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.
Q4: Can solvent choice help to minimize side reactions?
A4: Yes, proper solvent selection can help minimize side reactions. For example, in base-catalyzed reactions like the Knoevenagel condensation, using a non-polar solvent may reduce the likelihood of base-mediated side reactions. Conversely, in reactions where a polar transition state is involved, a polar solvent can help stabilize it and increase the rate of the desired reaction. Careful consideration of the reaction mechanism is key to selecting a solvent that favors the intended pathway.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on solvent-related problems.
Issue 1: Low Yield in Knoevenagel Condensation
Question: I am getting a low yield in my Knoevenagel condensation of this compound with an active methylene compound in ethanol. What could be the cause and how can I improve it?
Answer:
Potential Causes and Solutions:
-
Inadequate Catalyst Activity: The catalyst (e.g., piperidine) may be old or impure. Using a fresh batch of catalyst is recommended. Alternatively, a more active catalyst like DABCO could be employed.[1]
-
Suboptimal Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially if steric hindrance is a factor.[2]
-
Reversibility of the Reaction: The initial aldol-type addition can be reversible. The removal of water, a byproduct of the condensation, can help shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves.
-
Solvent Polarity: While ethanol is a common solvent, its protic nature can sometimes interfere with the catalyst. Experimenting with a polar aprotic solvent like THF or acetonitrile might improve the yield.
Issue 2: Incomplete Reduction with Sodium Borohydride
Question: My reduction of this compound with NaBH₄ in ethanol is sluggish and incomplete. What steps can I take to resolve this?
Answer:
Potential Causes and Solutions:
-
Solvent Reactivity: Ethanol reacts with NaBH₄, albeit slowly. Over extended reaction times, this can consume the reducing agent.[4] Using methanol, in which NaBH₄ is more soluble, could lead to a faster reduction of the aldehyde.[3]
-
Low Temperature: Reductions are often performed at 0°C to control reactivity. If the reaction is too slow, allowing it to warm to room temperature may increase the rate.
-
Purity of Reactants: Ensure the this compound is pure, as impurities can interfere with the reaction. The NaBH₄ should also be of good quality and stored in a dry environment.
-
Insufficient Reagent: An inadequate amount of NaBH₄ will result in an incomplete reaction. It is common to use a molar excess of the reducing agent.
Issue 3: Slow Nucleophilic Aromatic Substitution (SNAr)
Question: The SNAr reaction of this compound with an amine nucleophile in toluene is not proceeding at a reasonable rate. What can I do?
Answer:
Potential Causes and Solutions:
-
Solvent Choice: Toluene is a non-polar solvent and is generally not ideal for SNAr reactions, which typically involve charged intermediates. A switch to a polar aprotic solvent such as DMF or DMSO is highly recommended to increase the reaction rate.[5]
-
Nucleophile Strength: If the amine is a weak nucleophile, a stronger base may be needed to deprotonate it and increase its nucleophilicity. However, care must be taken to avoid side reactions with the aldehyde.
-
Temperature: Increasing the reaction temperature will generally increase the rate of an SNAr reaction.
-
Water Contamination: The presence of water can be detrimental in reactions involving strong bases or moisture-sensitive intermediates. Ensure all reagents and the solvent are anhydrous.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for reactions involving substituted benzaldehydes, which can serve as a guide for experiments with this compound.
Table 1: Solvent Effects on Knoevenagel Condensation of Substituted Benzaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3-6 | ~85 |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO | Water/Ionic Liquid | 50 | 0.7 | 97[1][6] |
| 2-Fluorobenzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH | 25 | 0.5 | 94[5] |
| Benzaldehyde | Malononitrile | None | DMSO | Room Temp | 1 | 98[7] |
Table 2: Solvent Effects on the Reduction of Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time | Outcome |
| General Aromatic Aldehydes | NaBH₄ | Methanol/Ethanol | 0 - RT | 0.5 - 2 h | High Yield (typically >90%) |
| 9-Fluorenone | NaBH₄ | Methanol | Room Temp | Faster | More soluble, faster reaction[3] |
| 9-Fluorenone | NaBH₄ | Ethanol | Room Temp | Slower | Less soluble, slower reaction[3] |
| 9-Fluorenone | NaBH₄ | THF | Room Temp | Very Slow | Insoluble, very slow reaction[3] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.05 eq.) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or gentle heating) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. If not, the product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate, or by extraction with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).[2]
Protocol 2: General Procedure for Sodium Borohydride Reduction
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching and Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Isolation and Purification: Remove the organic solvent under reduced pressure. The product can then be extracted from the aqueous residue using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified if necessary.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for scaling up 4-Cyano-2-fluorobenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
When moving from a laboratory to a pilot or industrial scale, several challenges can arise. The most critical considerations include:
-
Heat Management: Many reactions involving this compound, such as reductions or nucleophilic additions, can be exothermic. A reaction that is easily controlled in laboratory glassware can generate significant heat at a larger scale due to the lower surface-area-to-volume ratio, potentially leading to runaway reactions.[1][2][3]
-
Mass Transfer: In heterogeneous reactions or when introducing gaseous reactants, ensuring efficient mixing becomes more complex on a larger scale. Poor mass transfer can result in localized reactions, leading to the formation of byproducts and lower overall yields.[2][3]
-
Catalyst Management: For reactions requiring a catalyst, its handling, potential for deactivation, and the economics of recovery or regeneration are significant factors at scale.
-
Byproduct Formation and Purification: The profile and quantity of impurities can differ during scale-up. This may necessitate the development of more robust and optimized purification strategies to achieve the desired product purity.[2]
Q2: What are some common byproducts observed in reactions with this compound?
The formation of byproducts is highly dependent on the specific reaction conditions. However, some common impurities can arise from:
-
Over-reduction: In reduction reactions, the cyano group can be further reduced if the reaction is not carefully controlled.
-
Side reactions of the aldehyde: The aldehyde functional group is reactive and can participate in various side reactions, such as Cannizzaro reactions under basic conditions or oxidation to the corresponding carboxylic acid.
-
Incomplete reaction: Unreacted starting material will be a primary impurity if the reaction does not go to completion.
-
Formation of isomers: In electrophilic aromatic substitution reactions on the benzaldehyde ring, the formation of isomeric products is possible, although the existing substituents will direct the position of the incoming group.[4][5]
Q3: How does the presence of the fluorine and cyano groups affect the reactivity of this compound?
The fluorine and cyano groups are both electron-withdrawing, which significantly influences the reactivity of the molecule:
-
Aldehyde Reactivity: The electron-withdrawing nature of these groups makes the carbonyl carbon of the aldehyde more electrophilic and thus more susceptible to nucleophilic attack.[6]
-
Aromatic Ring Reactivity: The electron-withdrawing substituents deactivate the aromatic ring towards electrophilic aromatic substitution.[7] Conversely, they can activate the ring for nucleophilic aromatic substitution, particularly at the position ortho and para to the activating groups.[6]
Troubleshooting Guides
Guide 1: Reduction of this compound to (4-Cyano-2-fluorophenyl)methanol
Issue 1: Low Yield of (4-Cyano-2-fluorophenyl)methanol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored under appropriate conditions to prevent decomposition. - Increase the molar equivalents of the reducing agent. - Extend the reaction time and monitor progress by TLC or HPLC. |
| Side Reactions | - Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent to minimize side reactions. - Use a protic solvent like methanol or ethanol, which can help to stabilize the borohydride and moderate its reactivity.[8] |
| Work-up Issues | - During the aqueous work-up, ensure the pH is carefully adjusted to quench any remaining reducing agent without causing product degradation. - Use an appropriate organic solvent for extraction to ensure complete recovery of the product. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Over-reduction of Cyano Group | - Use a milder reducing agent or less stringent reaction conditions. - Carefully control the stoichiometry of the reducing agent. |
| Unreacted Starting Material | - See "Incomplete Reaction" under Issue 1. |
Guide 2: Wittig Reaction with this compound
Issue 1: Low Yield of the Olefin Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | - Ensure the base used for ylide generation (e.g., n-butyllithium, sodium hydride) is of high quality and handled under anhydrous conditions. - Allow sufficient time for the ylide to form before adding the aldehyde. |
| Poor Reactivity of Ylide | - If using a stabilized ylide, a stronger base or higher reaction temperature may be required. - Consider using a more reactive, non-stabilized ylide if selectivity is not an issue. |
| Side Reactions of the Aldehyde | - Add the aldehyde slowly to the ylide solution at a controlled temperature to minimize side reactions. |
Experimental Protocols
Protocol 1: Reduction of this compound to (4-Cyano-2-fluorophenyl)methanol
This protocol describes a typical lab-scale reduction using sodium borohydride.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
| Reactant | Molar Eq. | Solvent | Temperature | Reaction Time | Typical Yield |
| This compound | 1.0 | Methanol | 0 °C to RT | 1-2 hours | 85-95%[8] |
| Sodium borohydride | 1.1 |
Visualizations
Caption: Troubleshooting workflow for low yield in the reduction of this compound.
Caption: General workflow for scaling up chemical reactions.
References
- 1. fauske.com [fauske.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 105942-10-7 | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buy this compound | 105942-10-7 [smolecule.com]
Technical Support Center: 4-Cyano-2-fluorobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workups.
Troubleshooting Guide: Common Workup Issues
This guide addresses specific problems that may arise during the workup of reactions involving this compound.
Q1: An emulsion formed during my aqueous extraction. How can I resolve it?
A1: Emulsion formation is a common issue when partitioning organic and aqueous layers. Here are several techniques to try:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the two phases.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to break up the microscopic droplets causing the emulsion.
-
Solvent Addition: Add a small amount of the organic solvent used for the extraction to see if it helps break the emulsion.
Q2: A gooey or insoluble precipitate appeared between the organic and aqueous layers. What should I do?
A2: This is often due to partially soluble byproducts or salts.
-
Dilution: Try adding more of both the organic solvent and water to dissolve the precipitate.
-
Filtration: If dilution fails, filter the entire mixture through a Büchner funnel to remove the solid. Then, proceed with the separation of the liquid layers. You can wash the collected solid with the organic solvent to recover any trapped product.
-
pH Adjustment: The precipitate might be a salt that is only soluble at a specific pH. Try carefully adjusting the pH of the aqueous layer.
Q3: Upon adding aqueous sodium bicarbonate to neutralize my reaction, the mixture started foaming uncontrollably.
A3: This is caused by the rapid release of carbon dioxide gas when an acid is neutralized.
-
Slow Addition: Always add the bicarbonate solution slowly and in small portions, especially at the beginning.
-
Vigorous Stirring: Perform the neutralization in a flask (like an Erlenmeyer) that is significantly larger than the reaction volume, with vigorous stirring. This allows the CO2 to escape safely before transferring the mixture to a separatory funnel.[1]
-
Frequent Venting: When using a separatory funnel, swirl gently at first and vent frequently by inverting the funnel and opening the stopcock.[1]
Q4: After the workup, my final product is a dark, oily residue. How can I purify it?
A4: Dark colors often indicate the presence of impurities.
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-20 minutes at room temperature, then filter through Celite to remove the charcoal. This can effectively remove highly colored, non-polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. Use a silica gel column and a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure crystals.
Q5: My yield is significantly lower than expected. Where could my product have gone?
A5: Product loss can occur at several stages of the workup.
-
Aqueous Layer: Your product might have some solubility in the aqueous layer. Try re-extracting the combined aqueous layers with a fresh portion of the organic solvent.[1]
-
Drying Agent: If you used an excessive amount of drying agent (like MgSO₄ or Na₂SO₄), your product could be adsorbed onto its surface. Wash the drying agent with fresh solvent to recover the adsorbed product.
-
Volatility: If your product has a low boiling point, it may have been lost during solvent removal on the rotary evaporator. Ensure you are using appropriate temperature and pressure settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block used in various reactions due to its aldehyde, cyano, and fluoro functional groups.[2] Common transformations include:
-
Reductive Amination: To synthesize substituted benzylamines.[3]
-
Oxidation: Conversion of the aldehyde to a carboxylic acid (4-cyano-2-fluorobenzoic acid).[3]
-
Condensation Reactions: Such as Knoevenagel or Wittig reactions to form new carbon-carbon bonds.[2][3]
-
Heterocycle Synthesis: It is a key precursor for synthesizing quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.[4][5][6][7]
-
Nucleophilic Addition: The aldehyde group can be attacked by nucleophiles to form alcohols or other derivatives.[3]
Q2: How do I choose the correct organic solvent for extraction?
A2: The ideal extraction solvent should:
-
Readily dissolve your product but not the impurities.
-
Be immiscible with the aqueous layer (e.g., water).
-
Have a relatively low boiling point for easy removal.
-
Be unreactive towards your product.
Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. A small-scale trial in a test tube can help you determine the best solvent for your specific product.
Q3: What is a standard workup for a reaction that produces a quinazoline derivative?
A3: While the exact procedure can vary, a general workup for quinazoline synthesis often involves:
-
Quenching: The reaction is often cooled and then quenched by pouring it into cold water or an ice bath.
-
Precipitation/Filtration: The solid product may precipitate out of the aqueous mixture. If so, it can be collected by suction filtration and washed with water and a non-polar solvent like diethyl ether or hexane to remove impurities.[7]
-
Extraction: If the product remains in solution, the mixture is extracted with an organic solvent like ethyl acetate or DCM.
-
Washing: The organic layer is washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[8]
-
Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common transformations of this compound and related compounds.
| Reaction Type | Reagents/Conditions | Substrate | Typical Yield | Reference |
| Oxidation | Chromium trioxide, H₂SO₄, Acetone, 0°C, 2-4h | Aromatic Aldehydes | 70-85% | [3] |
| Reductive Amination | Sodium borohydride, Acetic acid, Methanol, RT, 2-6h | This compound | 75-90% | [3] |
| Quinazolinone Synthesis | 1. Anthranilic acid, Isocyanate, Ethanol, reflux; 2. NaOH | Anthranilic Acid | 65% (for a derivative) | [4] |
| Bromination/Hydrolysis | 1. NBS, AIBN; 2. DMSO | 4-Fluoro-2-methylbenzonitrile | High Conversion | [3] |
Diagrams and Workflows
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. This compound | 105942-10-7 | Benchchem [benchchem.com]
- 3. Buy this compound | 105942-10-7 [smolecule.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Cyano-2-fluorobenzaldehyde Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Cyano-2-fluorobenzaldehyde, a key building block in pharmaceutical and agrochemical synthesis. To offer a thorough analysis, its analytical data is compared with two structurally related and commercially available alternatives: 4-fluorobenzaldehyde and 4-cyanobenzaldehyde. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in method selection and implementation for quality control and research purposes.
Spectroscopic Analysis: A Comparative Overview
Spectroscopic techniques are fundamental for the structural elucidation and identification of organic compounds. Here, we compare the key spectral features of this compound with its analogues using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Note on Data for this compound: Direct experimental spectral data for this compound is not widely available in public repositories. Therefore, the data presented in this guide for this specific compound is predicted based on established spectroscopic principles and computational models. This is a common practice in analytical chemistry for novel or less-studied compounds and provides a reliable estimation for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~10.3 (s, 1H) | ~7.8-8.1 (m, 3H) |
| 4-Fluorobenzaldehyde | 9.97 (s, 1H)[1] | 7.85-7.98 (m, 2H), 7.16-7.26 (m, 2H)[1] |
| 4-Cyanobenzaldehyde | 10.1 (s, 1H) | 7.9-8.0 (d, 2H), 7.8-7.9 (d, 2H) |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted for this compound)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Cyano Carbon (δ, ppm) |
| This compound | ~188 | ~110-165 | ~115 |
| 4-Fluorobenzaldehyde | 190.5[1] | 116.4, 132.2, 132.8, 166.5[1] | - |
| 4-Cyanobenzaldehyde | 191.5 | 117.7, 129.9, 132.9, 138.7 | 117.6 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Comparison of Key FT-IR Absorption Bands (cm⁻¹) (Predicted for this compound)
| Functional Group | This compound | 4-Fluorobenzaldehyde | 4-Cyanobenzaldehyde |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aldehyde) | ~2850, ~2750 | ~2860, ~2760 | ~2850, ~2750 |
| C≡N (Nitrile) | ~2230 | - | ~2230 |
| C=O (Carbonyl) | ~1700 | ~1705 | ~1700 |
| C=C (Aromatic) | ~1600-1450 | ~1600-1480 | ~1600-1475 |
| C-F (Fluorine) | ~1250 | ~1230 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Comparison of Key Mass Spectrometry Fragmentation Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 149 | 148 (M-H)⁺, 120 (M-CHO)⁺, 93 (M-CHO-HCN)⁺ |
| 4-Fluorobenzaldehyde | 124[2] | 123 (M-H)⁺, 95 (M-CHO)⁺, 75 (C₆H₄)⁺[2] |
| 4-Cyanobenzaldehyde | 131 | 130 (M-H)⁺, 102 (M-CHO)⁺, 76 (C₆H₄)⁺ |
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for purity assessment and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for these benzaldehyde derivatives.
Table 5: Typical HPLC Performance Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.
Table 6: Typical GC-MS Performance Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Accuracy (Recovery) | 97-103% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
HPLC Protocol
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Identify and quantify the analyte based on its retention time and peak area compared to a calibration curve prepared from standards of known concentrations.
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify the analyte by its retention time and mass spectrum. Quantify using the peak area and a calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the characterization of this compound and its alternatives.
References
A Comparative Guide to HPLC and GC Analysis for 4-Cyano-2-fluorobenzaldehyde Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Cyano-2-fluorobenzaldehyde is paramount. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile Impurities
HPLC is a powerful technique used to separate, identify, and quantify components in a liquid sample.[1] It is particularly well-suited for compounds that are non-volatile or thermally sensitive, which might decompose at the high temperatures required for GC analysis.[2][3] For this compound, a reversed-phase HPLC method provides excellent resolution for detecting a wide range of potential non-volatile, process-related impurities or degradation products.[4][5]
Experimental Protocol: HPLC-UV
This protocol outlines a general-purpose reversed-phase HPLC method with UV detection for the routine purity analysis of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
Gas Chromatography (GC): High Specificity for Volatile Impurities
Gas Chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition.[1] It is highly effective for assessing volatile organic impurities, such as residual solvents or volatile starting materials, which may be present in the this compound sample.[7][8] When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for organic compounds.
Experimental Protocol: GC-FID
This method is suitable for determining the purity and profiling of volatile impurities in this compound, based on validated approaches for similar halogenated aromatic compounds.[9][10]
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID), Split/Splitless Inlet |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Hydrogen at 1.0 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 260 °C, hold for 10 min |
| Detector Temp. | 280 °C |
| Injection Vol. | 1.0 µL |
Sample Preparation:
Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of a suitable GC-grade solvent, such as acetonitrile or dichloromethane.
Performance Data and Comparison
The following tables summarize hypothetical, yet typical, quantitative results and provide a direct comparison of the two techniques.
Table 1: Hypothetical Purity Analysis Data
| Parameter | HPLC-UV | GC-FID |
| Analyte | This compound | This compound |
| Retention Time (min) | 12.5 | 10.8 |
| Purity (% Area) | 99.85% | 99.90% |
| Impurity A (non-volatile) | 0.10% (at 8.2 min) | Not Detected |
| Impurity B (volatile solvent) | Co-elutes with solvent front | 0.05% (at 3.5 min) |
| LOD | ~1 ppm | ~0.4 ppm[8] |
| LOQ | ~3 ppm | ~1.2 ppm[8] |
Table 2: Comparison of Analytical Methodologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase.[10] |
| Primary Use | Purity and impurity profiling for non-volatile or thermally labile compounds.[2][4] | Purity and impurity profiling for volatile and thermally stable compounds.[1][2][3] |
| Specificity | High, especially with Diode Array Detectors (DAD) providing spectral information. | High, particularly when coupled with a Mass Spectrometer (MS) for definitive identification.[4] |
| Sensitivity | High, with UV detectors being very sensitive for compounds with a chromophore.[10] | Very high sensitivity with detectors like FID for organic compounds.[2][11] |
| Analysis Time | Runs are typically between 10 and 60 minutes.[12] | Generally faster, with volatile compounds analyzed in minutes or even seconds.[12] |
| Cost | Higher operational cost due to expensive solvents and high-pressure pumps.[12] | Generally more cost-effective, using affordable carrier gases.[3][12] |
Workflow Visualization
The logical workflow for assessing compound purity via chromatographic methods is illustrated below.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
A Comparative Analysis of the Reactivity of 4-Cyano-2-fluorobenzaldehyde and Its Positional Isomers
For Immediate Publication
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide presents an objective comparison of the chemical reactivity of 4-Cyano-2-fluorobenzaldehyde against its key positional isomers. For professionals in pharmaceutical development, agrochemicals, and materials science, a nuanced understanding of how substituent placement on the benzaldehyde ring dictates reactivity is paramount for optimizing synthetic pathways and designing novel molecules. This document provides a comparative analysis supported by experimental data, detailed reaction protocols, and visualizations of the underlying electronic factors.
Introduction to Reactivity in Cyanofluorobenzaldehydes
The reactivity of the aldehyde functional group in cyanofluorobenzaldehyde isomers is primarily governed by the electronic effects of the cyano (-CN) and fluoro (-F) substituents. Both groups are electron-withdrawing, a characteristic that significantly influences the chemical behavior of the molecule in several key reactions.
The cyano group is a potent electron-withdrawing group, acting through both inductive and resonance effects to decrease electron density on the aromatic ring. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it can also exhibit a weaker, electron-donating mesomeric (+M) or resonance effect. The interplay of these effects, dictated by the relative positions of the aldehyde, cyano, and fluoro groups, results in distinct reactivity profiles for each isomer.
Comparative Reactivity in Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, serves as an excellent benchmark for comparing the electrophilicity of the aldehyde's carbonyl carbon. Aldehydes with more electron-deficient carbonyl carbons will generally exhibit higher reactivity in this transformation.
The following table summarizes the performance of this compound and its isomers in the Knoevenagel condensation with malononitrile.
| Compound | Structure | Reaction Time (min) | Yield (%) |
| This compound | 2-fluoro-4-cyanobenzaldehyde | 15 | 94 |
| 2-Cyano-4-fluorobenzaldehyde | 4-fluoro-2-cyanobenzaldehyde | Not specified | Not specified |
| 5-Cyano-2-fluorobenzaldehyde | 2-fluoro-5-cyanobenzaldehyde | Not specified | Not specified |
| 4-Fluorobenzaldehyde | 4-fluorobenzaldehyde | 30 | 85 |
| Benzaldehyde | benzaldehyde | 15 | 92 |
Note: The data is compiled from various sources and reaction conditions may vary slightly. The yields and reaction times are indicative of the general reactivity trends.
From the available data, it is evident that the presence of both a cyano and a fluoro group generally leads to high reactivity in the Knoevenagel condensation. The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Reactivity in Other Key Transformations
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another important transformation. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Similar to the Knoevenagel condensation, electron-withdrawing groups on the benzaldehyde ring are expected to accelerate the Wittig reaction. For this compound, reactions with stabilized ylides proceed efficiently, often at room temperature, to produce the corresponding alkenes in high yields.
Reduction with Sodium Borohydride
The reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) is a common synthetic procedure. The rate of this reaction is also influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more favorable target for the hydride nucleophile. Consequently, this compound and its isomers are expected to undergo reduction with NaBH₄ more readily than unsubstituted benzaldehyde.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is a representative procedure for the Knoevenagel condensation of a cyanofluorobenzaldehyde isomer with malononitrile.
Materials:
-
Substituted cyanofluorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst (e.g., piperidine, DABCO, or a heterogeneous catalyst)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the cyanofluorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add the chosen solvent and a catalytic amount of the base.
-
Stir the reaction mixture at the appropriate temperature (room temperature or heated).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate directly from the reaction mixture or require extraction with an organic solvent.
-
Collect the solid product by filtration and wash with a cold solvent.
-
The crude product can be purified by recrystallization.
General Protocol for Wittig Reaction
This protocol describes a general procedure for the Wittig reaction of a cyanofluorobenzaldehyde isomer with a stabilized phosphorus ylide.
Materials:
-
Cyanofluorobenzaldehyde isomer (1.0 mmol)
-
Stabilized phosphonium ylide (e.g., methyl (triphenylphosphoranylidene)acetate) (1.1 mmol)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the cyanofluorobenzaldehyde isomer (1.0 mmol) in the anhydrous solvent.
-
Add the stabilized phosphonium ylide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Electronic Effects and Experimental Workflow
The following diagrams illustrate the electronic factors influencing the reactivity of the aldehyde and a typical experimental workflow for comparing the reactivity of the isomers.
Caption: Electronic effects of cyano and fluoro groups on aldehyde reactivity.
Caption: Experimental workflow for comparing isomer reactivity.
Conclusion
The reactivity of this compound and its isomers is a direct consequence of the interplay between the strong electron-withdrawing inductive and resonance effects of the cyano group and the powerful inductive and weaker resonance effects of the fluorine atom. These electronic factors significantly activate the aldehyde group towards nucleophilic attack, leading to high yields and often rapid reaction times in transformations such as the Knoevenagel condensation and Wittig reaction. The specific positioning of these substituents on the aromatic ring fine-tunes the overall reactivity, and a systematic comparative analysis is crucial for selecting the optimal isomer for a given synthetic target. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of these versatile building blocks.
The Fluorine Advantage: A Comparative Guide to 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms can dramatically alter the properties and performance of a molecule. This guide provides an objective comparison of 4-Cyano-2-fluorobenzaldehyde and its non-fluorinated analog, 4-Cyanobenzaldehyde, highlighting the distinct advantages conferred by the fluoro substituent. Through an examination of experimental data, this report will demonstrate the impact of fluorination on chemical reactivity, biological activity, and metabolic stability.
Enhanced and Altered Chemical Reactivity
The presence of a fluorine atom at the ortho position to the aldehyde in this compound significantly influences its reactivity, primarily due to the electron-withdrawing nature of fluorine. This electronic effect can be a double-edged sword, enhancing reactivity in some cases while precluding it in others, offering a powerful tool for selective synthesis.
A key reaction in the synthesis of various pharmaceuticals, including PARP (poly (ADP-ribose) polymerase) inhibitors like Olaparib, is the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. The electron-withdrawing fluorine atom in this compound can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
However, the fluorine atom's presence can also lead to alternative, sometimes undesired, reaction pathways. For instance, in the synthesis of a des-fluoro analogue of Olaparib, the Horner-Wadsworth-Emmons reaction with 3-cyano-4-fluorobenzaldehyde was found to be non-viable due to a competing nucleophilic aromatic substitution (SNA) reaction where the fluoride is displaced. This highlights a critical consideration in synthetic design where the fluorine substituent directs the course of the reaction.
In a successful application, the Wittig reaction of dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate with 2-fluoro-5-formylbenzonitrile (an isomer of the title compound) proceeded with a notable yield of 78.5%.
| Reaction Type | Aldehyde | Reagents | Product | Yield (%) | Reference |
| Wittig Reaction | 2-Fluoro-5-formylbenzonitrile | Dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate, Triethylamine, THF | (Z)-2-((5-cyano-2-fluorophenyl)methylene)isobenzofuran-1(3H)-one | 78.5% | [1] |
| Horner-Wadsworth-Emmons | 3-Cyano-4-fluorobenzaldehyde | Phosphonate ylide | Not viable due to SNAr | - | [2] |
Table 1: Comparison of Reactivity in C-C Bond Forming Reactions. This table illustrates the variable impact of the fluoro substituent on the outcome of Wittig and Horner-Wadsworth-Emmons reactions.
Implications for Biological Activity and Drug Design
The electronic modifications imparted by the fluorine atom extend to the biological activity of molecules derived from this compound. In the context of drug design, particularly for enzyme inhibitors, these modifications can lead to enhanced binding affinity and improved pharmacological profiles.
Enhanced Metabolic Stability
A significant advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 family.
While specific in vitro metabolic stability data for this compound is not extensively published in a comparative format, the general principle is well-established. Aldehydes are often metabolically labile, readily oxidized to carboxylic acids or reduced to alcohols. The electron-withdrawing fluorine atom can influence the rate of these metabolic transformations. By blocking a potential site of metabolism, fluorination can lead to a longer in vivo half-life and improved bioavailability of the final drug product.
Experimental Protocols
General Protocol for Wittig Reaction with 2-Fluoro-5-formylbenzonitrile
This protocol is based on the synthesis of an intermediate for Olaparib analogues.
Materials:
-
Dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate
-
2-Fluoro-5-formylbenzonitrile
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate (1.0 equivalents) and 2-fluoro-5-formylbenzonitrile (0.99 equivalents) in anhydrous THF, add triethylamine (0.73 equivalents) dropwise over 30 minutes, maintaining the temperature below 15 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Slurry the residue in water for 30 minutes.
-
Collect the solid product by filtration, wash with diethyl ether, and dry to afford the desired product.[1]
General Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound.
Materials:
-
Test compound (e.g., this compound or its derivatives)
-
Pooled liver microsomes (from human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Visualizing the Synthetic Pathway
The following diagram illustrates a key step in the synthesis of a precursor for PARP inhibitors, highlighting the role of the fluorinated benzaldehyde derivative.
Caption: Wittig reaction for the synthesis of a PARP inhibitor intermediate.
Logical Flow of Metabolic Stability Assessment
The following diagram outlines the workflow for evaluating the metabolic stability of a compound in vitro.
Caption: Workflow for in vitro metabolic stability assay.
References
Unveiling the Biological Potential: A Comparative Guide to Compounds Derived from 4-Cyano-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, 4-Cyano-2-fluorobenzaldehyde serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory properties of key compound classes derived from this fluorinated benzaldehyde, supported by available experimental data.
Derivatives originating from this compound, including pyrazoles, Schiff bases, and pyridines, have demonstrated promising therapeutic potential. These scaffolds are instrumental in the design of novel drug candidates due to their varied mechanisms of action and amenability to chemical modification, which allows for the fine-tuning of their biological effects.
Anticancer Activity: A Focus on Pyrazole and Pyridine Derivatives
Compounds synthesized from this compound have shown notable efficacy against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer.
A key pathway targeted by some of these derivatives is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[1] Inhibition of this pathway can effectively halt tumor progression.
Comparative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for representative compounds against various cancer cell lines. Lower values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazole | Analogue 5b | K562 (Leukemia) | 0.021 (GI50) | [2] |
| Pyrazole | Analogue 5b | A549 (Lung) | 0.69 (GI50) | [2] |
| Pyrazole | Analogue 5b | MCF-7 (Breast) | 1.7 (GI50) | [2] |
| Pyrazole | Analogue 5a | K562 (Leukemia) | <1 (GI50) | [2] |
| Pyrazole | Analogue 5a | A549 (Lung) | <1 (GI50) | [2] |
| Pyrazole | Analogue 5e | K562 (Leukemia) | <10 (GI50) | [2] |
| Pyrazole | Analogue 5e | A549 (Lung) | <10 (GI50) | [2] |
| Pyrazole | Analogue 5e | MCF-7 (Breast) | <10 (GI50) | [2] |
| Pyrazoline | b17 | HepG-2 (Liver) | 3.57 (IC50) | [3] |
| Pyridine | Ib | HeLa (Cervical) | 34.3 (IC50) | [4] |
| Pyridine | Ib | MCF-7 (Breast) | 50.18 (IC50) | [4] |
Antimicrobial Activity: Schiff Bases Leading the Charge
Schiff bases derived from this compound have emerged as potent antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group (-C=N-), which can interfere with microbial cell wall synthesis or other essential cellular processes.
Comparative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating that less of the compound is required to inhibit microbial growth.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | PC1 | Escherichia coli | 62.5 | [5] |
| Schiff Base | PC4 | Escherichia coli | 62.5 | [5] |
| Schiff Base | PC2 | Escherichia coli | 250 | [5] |
| Schiff Base | PC3 | Escherichia coli | 250 | [5] |
| Schiff Base | PC1 | Staphylococcus aureus | 62.5 | [5] |
| Schiff Base | PC2 | Staphylococcus aureus | 62.5 | [5] |
| Schiff Base | PC3 | Staphylococcus aureus | 62.5 | [5] |
| Schiff Base | PC2/PC3 | Candida albicans | 62.5 | [5] |
| Schiff Base | PC4 | Candida albicans | 125 | [5] |
| Schiff Base | PC1 | Candida albicans | 250 | [5] |
Enzyme Inhibition: A Potential Therapeutic Avenue
Derivatives of this compound, particularly those incorporating triazole moieties, have been investigated as inhibitors of various enzymes. Enzyme inhibition is a crucial mechanism for treating a wide range of diseases, from neurological disorders to metabolic conditions. For instance, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.
Comparative Enzyme Inhibition Data
The following table presents the half-maximal inhibitory concentration (IC50) values for triazole-based compounds against target enzymes.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Triazole-based | 6i | Acetylcholinesterase (AChE) | 0.10 | [6] |
| Triazole-based | 6b | Acetylcholinesterase (AChE) | 0.20 | [6] |
| Triazole-based | 6i | Butyrylcholinesterase (BChE) | 0.20 | [6] |
| Triazole-based | 6b | Butyrylcholinesterase (BChE) | 0.30 | [6] |
Experimental Protocols
The biological activities reported in this guide were determined using standardized in vitro assays. The following provides a general overview of the methodologies employed.
Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.
Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)
Ellman's method is a widely used technique for measuring the activity of cholinesterase enzymes.
-
Reaction Mixture Preparation: A reaction mixture containing the buffer, the test compound at various concentrations, and the enzyme (AChE or BChE) is prepared and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound. The change in absorbance is monitored over time using a spectrophotometer.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.
This guide highlights the significant potential of compounds derived from this compound in various therapeutic areas. The presented data underscores the importance of this chemical scaffold in the ongoing search for novel and effective drug candidates. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic utility of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Reactions of 4-Cyano-2-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, the efficient and selective transformation of 4-Cyano-2-fluorobenzaldehyde is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex molecules. The strategic placement of the cyano, fluoro, and aldehyde functionalities offers a versatile platform for molecular elaboration, but achieving desired outcomes with high yield and purity is highly dependent on the choice of catalyst. This guide provides a comparative analysis of catalysts for three key reactions of this compound: Knoevenagel condensation, reductive amination, and catalytic hydrogenation. The performance of various catalysts is presented with supporting experimental data, and detailed protocols are provided to facilitate replication and adaptation in a laboratory setting.
Catalyst Performance Comparison
The following sections provide a comparative overview of catalyst performance for distinct transformations of this compound and its analogs. The data, summarized in tabular format, is collated from various studies to aid in the selection of the most appropriate catalytic system for a given synthetic objective.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, frequently employed to introduce α,β-unsaturation. The choice of catalyst significantly impacts reaction rates and yields. While specific data for this compound is limited, the following table compares common catalysts for the condensation of substituted benzaldehydes with active methylene compounds, providing a strong predictive framework.
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) |
| Piperidine | Homogeneous Base | Malononitrile | Ethanol | Room Temp | 2-4 h | ~95% |
| DBU | Homogeneous Base | Ethyl Cyanoacetate | Water | Room Temp | 20 min | 96% |
| L-Proline | Organocatalyst | Malononitrile / Ethyl Acetoacetate | Ethanol | Reflux | 5-6 h | 85-92% |
| Basic-Meso-ZSM-5 | Heterogeneous | Malononitrile | - | 50 | 0.5 h | >95% |
| In/AlMCM-41 | Heterogeneous | Malononitrile | Ethanol | Room Temp | 25 min | 95% |
Reductive Amination
Reductive amination is a cornerstone for the synthesis of secondary and tertiary amines from carbonyl compounds. The efficiency of this one-pot reaction is highly dependent on the catalyst's ability to facilitate both imine formation and subsequent reduction. Below is a comparison of catalysts used in the reductive amination of benzaldehyde derivatives.
| Catalyst | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aquivion-Fe | Aniline | Sodium Borohydride | Dichloromethane | 40 | 3.5 | 91-98% (selectivity) |
| Co-Mel/SiO2-4 | n-butylamine | H2 (100 bar) | - | 100 | - | 72% |
| Co-Mel/SiO2-4 | Benzylamine | H2 (100 bar) | - | 100 | - | 73% |
| Amorphous Co particles | Aqueous Ammonia | H2 (1-10 bar) | - | 80 | - | >99% (for primary amines) |
Catalytic Hydrogenation
The selective reduction of the aldehyde functionality in this compound to the corresponding alcohol is a crucial transformation. The choice of catalyst and support can influence the selectivity, preventing over-reduction to a methyl group or hydrogenation of the aromatic ring. The following table compares palladium-based catalysts for the hydrogenation of substituted benzaldehydes.[1][2]
| Catalyst | Support | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Alcohol (%) |
| Pd(0)EnCat™ 30NP | Polyurea microcapsules | Ethanol | Room Temp | 16 | 94 | High |
| 5% Pd/C | Activated Carbon | Ethanol | Room Temp | 16 | 100 | Low (over-reduction) |
| 5% Pd/CaCO3 | Calcium Carbonate | Ethanol | Room Temp | 16 | 63 | Moderate |
| 5% Pd/Al2O3 | Alumina | Ethanol | Room Temp | 16 | 45 | Moderate |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and can be adapted for this compound.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
Materials:
-
This compound (1 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Protocol 2: Reductive Amination using Aquivion-Fe and Sodium Borohydride
Materials:
-
This compound (1 mmol)
-
Aniline (1 mmol)
-
Aquivion-Fe catalyst (3.3 mol%)
-
Sodium Borohydride (1.5 mmol)
-
Dichloromethane (DCM, 10 mL)
-
Methanol (2 mL)
Procedure:
-
To a solution of this compound and aniline in DCM, add the Aquivion-Fe catalyst.
-
Stir the mixture at 40 °C for 3 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanol dropwise to the cooled mixture.
-
Slowly add sodium borohydride portion-wise while maintaining the temperature at 0 °C.
-
Stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Catalytic Hydrogenation using Pd(0)EnCat™ 30NP
Materials:
-
This compound (1 mmol)
-
Pd(0)EnCat™ 30NP (10 mol%)
-
Ethanol (10 mL)
-
Hydrogen gas
Procedure:
-
Dissolve this compound in ethanol in a flask suitable for hydrogenation.
-
Add the Pd(0)EnCat™ 30NP catalyst to the solution.
-
Seal the flask and degas the mixture by applying vacuum and backfilling with hydrogen gas (repeat this process 2-3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 16 hours.
-
Upon completion, filter the catalyst.
-
Wash the catalyst with ethanol and combine the filtrates.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR to determine conversion and selectivity. Purify by column chromatography if necessary.
Visualizing the Catalyst Selection Workflow
The process of selecting and evaluating a catalyst for a specific reaction of this compound can be systematically approached. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for catalyst selection and optimization.
This guide provides a foundational comparison of catalysts for key transformations of this compound. The provided data and protocols serve as a starting point for researchers to develop robust and efficient synthetic routes. Further optimization for the specific substrate is encouraged to achieve the best possible outcomes.
References
Spectroscopic Comparison of 4-Cyano-2-fluorobenzaldehyde and Its Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a detailed spectroscopic comparison of 4-Cyano-2-fluorobenzaldehyde and its key derivatives: 4-fluorobenzaldehyde, 2-fluorobenzaldehyde, and 4-cyanobenzaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive reference for the characterization of these important chemical entities. The inclusion of experimental data and detailed protocols aims to support and streamline research and development efforts.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. The data has been compiled from various sources and is presented to facilitate a clear comparison between the compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) |
| This compound | ~10.3 | 7.8 - 8.2 |
| 4-Fluorobenzaldehyde | 9.97 | 7.16 - 7.98 |
| 2-Fluorobenzaldehyde | 10.35 | 7.17 - 7.88 |
| 4-Cyanobenzaldehyde | 10.12 | 7.87 - 8.02[1] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C-CN / C-F | Aromatic Carbons | CN |
| This compound | ~185 | ~165 (d), ~115 (d) | 115 - 140 | ~117 |
| 4-Fluorobenzaldehyde | 190.5 | 166.5 (d) | 116.4 (d), 132.2 (d), 132.8 (d) | - |
| 2-Fluorobenzaldehyde | ~188 | ~163 (d) | 117 - 138 | - |
| 4-Cyanobenzaldehyde | 190.6 | - | 117.6, 117.7, 129.9, 132.9, 138.7 | ~117.7 |
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Chemical Shift |
| This compound | Not available |
| 4-Fluorobenzaldehyde | -102.4 |
| 2-Fluorobenzaldehyde | Not available |
| 4-Cyanobenzaldehyde | N/A |
Table 4: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch | C≡N Stretch | C-F Stretch |
| This compound | ~1700 | ~2850, ~2750 | ~2230 | ~1250 |
| 4-Fluorobenzaldehyde | ~1705 | ~2860, ~2760 | - | ~1230 |
| 2-Fluorobenzaldehyde | ~1700 | ~2860, ~2770 | - | ~1230 |
| 4-Cyanobenzaldehyde | ~1703 | ~2850, ~2750 | ~2229 | - |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Major Fragments |
| This compound | 149 | 148, 120, 92 |
| 4-Fluorobenzaldehyde | 124[2] | 123, 95, 75[2] |
| 2-Fluorobenzaldehyde | 124[3] | 123, 95, 75[3] |
| 4-Cyanobenzaldehyde | 131[1] | 130, 102, 76[1] |
Table 6: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | - |
| 4-Fluorobenzaldehyde | ~254 | Not specified |
| 2-Fluorobenzaldehyde | Data not available | - |
| 4-Cyanobenzaldehyde | Data not available | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra were acquired with a spectral width of 0-200 ppm. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Spectra were acquired with a spectral width of -50 to -150 ppm. Chemical shifts are reported in ppm relative to an external standard (e.g., CFCl₃ at 0.00 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the sample was placed directly on the ATR crystal.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC). For GC-MS, samples were dissolved in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: The instrument was operated in positive ion mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-500 amu.
4. UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Instrumentation: UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).
Synthesis Workflow
The following diagram illustrates a common synthetic route for the preparation of this compound.
Caption: Synthesis of this compound.
References
assessing the stability of 4-Cyano-2-fluorobenzaldehyde under different conditions
Assessing the Stability of 4-Cyano-2-fluorobenzaldehyde: A Comparative Guide
In the landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of robust and reproducible research and development. This compound, a versatile bifunctional building block, is prized for its unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups.[1] These features, while synthetically advantageous, also influence the molecule's stability under various environmental conditions. This guide provides a comprehensive framework for assessing the stability of this compound, offering a comparative perspective against other commonly used aromatic aldehydes.
While specific, publicly available quantitative stability data from forced degradation studies on this compound is limited, this guide furnishes detailed experimental protocols based on established regulatory guidelines (e.g., ICH Q1A) to enable researchers to conduct such assessments.[2] Furthermore, a theoretical comparison of its expected stability relative to other aldehydes is presented, based on fundamental principles of chemical reactivity.
Comparative Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its alternatives is crucial for designing and interpreting stability studies.
| Property | This compound | 4-Fluorobenzaldehyde | 4-Nitrobenzaldehyde | 4-Methoxybenzaldehyde (p-Anisaldehyde) |
| CAS Number | 105942-10-7 | 459-57-4 | 555-16-8 | 123-11-5 |
| Molecular Formula | C₈H₄FNO | C₇H₅FO | C₇H₅NO₃ | C₈H₈O₂ |
| Molecular Weight ( g/mol ) | 149.12 | 124.11 | 151.12 | 136.15 |
| Appearance | Solid | Liquid | Yellow crystalline solid | Colorless to yellowish liquid |
| Key Substituents | -CN (cyano), -F (fluoro) | -F (fluoro) | -NO₂ (nitro) | -OCH₃ (methoxy) |
| Electronic Effect | Both are strongly electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing | Electron-donating |
Theoretical Stability Comparison
The stability of benzaldehyde derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electrophilicity of the carbonyl carbon, which is a primary site for degradative reactions.[3]
-
This compound : This molecule possesses two potent electron-withdrawing groups, a cyano (-CN) group and a fluorine (-F) atom. These groups decrease the electron density of the benzene ring and the carbonyl carbon, making the aldehyde highly susceptible to nucleophilic attack. This heightened reactivity suggests a lower intrinsic stability, particularly in the presence of nucleophiles such as water (hydrolysis) or in basic media. The fluorine atom at the ortho position might also influence steric interactions.
-
4-Fluorobenzaldehyde : With a single electron-withdrawing fluorine atom, this aldehyde is also reactive but likely more stable than its dually substituted counterpart. It serves as a good benchmark for assessing the additive effect of the cyano group.
-
4-Nitrobenzaldehyde : The nitro group (-NO₂) is one of the strongest EWGs. Consequently, 4-nitrobenzaldehyde is expected to be highly reactive and potentially less stable than this compound, especially under nucleophilic conditions.
-
4-Methoxybenzaldehyde (p-Anisaldehyde) : The methoxy group (-OCH₃) is an electron-donating group. It increases the electron density at the carbonyl carbon, reducing its electrophilicity and thus rendering the molecule more stable against nucleophilic attack compared to benzaldehydes with electron-withdrawing groups.[3]
Based on these electronic effects, a predicted order of stability under nucleophilic or basic conditions would be:
4-Methoxybenzaldehyde (most stable) > 4-Fluorobenzaldehyde > this compound > 4-Nitrobenzaldehyde (least stable)
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2] The goal is to achieve a target degradation of 5-20%.[4]
General Procedure for Sample Analysis
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from its degradation products.[5]
-
Method Development : Develop a gradient reverse-phase HPLC method capable of resolving this compound from potential impurities and degradants. A C18 column is a common starting point, with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Sample Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Sample Analysis : After subjecting the compound to stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the developed HPLC method.
-
Quantification : The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Forced Degradation Protocols
1. Hydrolytic Degradation (Acid and Base)
-
Objective : To assess stability in aqueous solutions at different pH values.
-
Procedure :
-
Acid Hydrolysis : Add an aliquot of the stock solution to a volume of 0.1 N Hydrochloric Acid (HCl). If no degradation is observed at room temperature, the solution can be heated (e.g., at 60°C).
-
Base Hydrolysis : Add an aliquot of the stock solution to a volume of 0.1 N Sodium Hydroxide (NaOH). Conduct the experiment at room temperature or under heated conditions if the compound is stable at ambient temperature.
-
Neutral Hydrolysis : Add an aliquot of the stock solution to water and heat if necessary.
-
Take samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize them (base for the acid-stressed sample, acid for the base-stressed sample), and analyze by HPLC.
-
2. Oxidative Degradation
-
Objective : To evaluate the compound's susceptibility to oxidation.
-
Procedure :
-
Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3-6% H₂O₂).[6]
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time points.
-
3. Photolytic Degradation
-
Objective : To assess stability upon exposure to light.
-
Procedure :
-
Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
4. Thermal Degradation
-
Objective : To determine stability under high-temperature conditions.
-
Procedure :
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C).
-
Analyze samples at various time points.
-
A parallel study in solution can also be performed.
-
Summary of Expected Stability Outcomes
The following table summarizes the anticipated stability profile of this compound and its alternatives under various stress conditions, based on theoretical considerations.
| Stress Condition | This compound | 4-Fluorobenzaldehyde | 4-Nitrobenzaldehyde | 4-Methoxybenzaldehyde |
| Acid Hydrolysis | Likely to be susceptible due to the electrophilic carbonyl carbon. | Susceptible, but likely more stable than the cyano-fluoro derivative. | Highly susceptible to degradation. | More stable due to the electron-donating methoxy group. |
| Base Hydrolysis | Highly susceptible to reactions like Cannizzaro disproportionation or hydrolysis of the cyano group.[7] | Susceptible to base-catalyzed reactions. | Very unstable; prone to rapid degradation. | Relatively stable, but can undergo Cannizzaro reaction. |
| Oxidation | The aldehyde group is prone to oxidation to the corresponding carboxylic acid. | Similar susceptibility to oxidation as other benzaldehydes. | The nitro group is stable, but the aldehyde can be oxidized. | The electron-rich ring may be more susceptible to oxidation in addition to the aldehyde group. |
| Photolysis | Aromatic aldehydes can undergo photochemical reactions.[8] The presence of halogens can sometimes enhance photosensitivity. | May exhibit some photodegradation. | Nitroaromatics are known to be photoreactive. | May be susceptible to photolytic degradation. |
| Thermal Stress | Expected to be relatively stable in solid form at moderate temperatures, but decomposition may occur at higher temperatures.[9] | Generally stable, but can decompose at high temperatures. | Can be thermally unstable, especially in the presence of impurities. | Generally stable under thermal stress. |
Visualizing Experimental and Logical Workflows
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for assessing the stability of this compound.
Plausible Degradation Pathways
Aromatic aldehydes can undergo several types of degradation reactions. The primary pathways involve the aldehyde functional group, with potential secondary reactions involving other substituents like the cyano group under harsh conditions.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 105942-10-7 | Benchchem [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic routes to 4-Cyano-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Key Synthetic Pathways
4-Cyano-2-fluorobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic functional groups—a nitrile, a fluorine atom, and an aldehyde—make it a versatile building block for the construction of complex molecular architectures. This guide provides a detailed cost-benefit analysis of four prominent synthetic routes to this valuable compound, offering a comparative look at their efficiency, cost-effectiveness, and experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Overall Yield (%) | Estimated Cost per Gram of Product ($) * | Key Advantages | Key Disadvantages |
| 1. Bromination and Kornblum Oxidation | 4-Fluoro-2-methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN, Dimethyl sulfoxide (DMSO) | ~70-80% | 15-25 | Readily available starting material; High yield in the oxidation step. | Use of a radical initiator; Potential for benzylic over-bromination. |
| 2. Halogen Exchange and Cyanation | 4-Chloro-2-fluorobenzaldehyde | Potassium Fluoride (KF), Copper(I) Cyanide (CuCN), DMF | ~60-70% | 20-30 | Avoids the use of highly reactive brominating agents. | High reaction temperatures; Use of toxic cyanide salts. |
| 3. Vilsmeier-Haack and Rosenmund-von Braun Reaction | 2-Fluorotoluene | Phosphorus Oxychloride (POCl₃), DMF, CuCN | ~50-60% | 25-35 | Direct formylation of a simple starting material. | Harsh reaction conditions; Moderate overall yield. |
| 4. Palladium-Catalyzed Cyanation | 2-Fluoro-4-bromobenzaldehyde | Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Zinc Cyanide (Zn(CN)₂) | ~80-90% | 30-50 (catalyst dependent) | High yield and selectivity; Milder reaction conditions. | High cost of palladium catalyst and ligands. |
*Disclaimer: The estimated cost per gram is an approximation based on currently available market prices of reagents and starting materials and may vary depending on the supplier, scale of the reaction, and purity of the materials.
Visualizing the Synthetic Pathways
A look at the logical flow of the compared synthetic routes for this compound.
Caption: Comparative workflow of four synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Bromination and Kornblum Oxidation
This two-step route begins with the radical bromination of 4-fluoro-2-methylbenzonitrile followed by Kornblum oxidation of the resulting benzyl bromide.
Step 1: Synthesis of 4-Bromomethyl-3-fluorobenzonitrile
-
Materials: 4-Fluoro-2-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure: A solution of 4-fluoro-2-methylbenzonitrile (1.0 eq) in CCl₄ is prepared in a round-bottom flask. To this solution, NBS (1.1 eq) and a catalytic amount of AIBN are added. The mixture is refluxed for 4-6 hours under nitrogen atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to yield the crude 4-bromomethyl-3-fluorobenzonitrile, which can be used in the next step without further purification.
-
Yield: Approximately 85-90%.
Step 2: Synthesis of this compound (Kornblum Oxidation)
-
Materials: 4-Bromomethyl-3-fluorobenzonitrile, Dimethyl sulfoxide (DMSO), Sodium bicarbonate (NaHCO₃).
-
Procedure: The crude 4-bromomethyl-3-fluorobenzonitrile (1.0 eq) is dissolved in DMSO. Sodium bicarbonate (2.0 eq) is added, and the mixture is heated to 130-140°C for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford this compound.
-
Yield: Approximately 80-85%.
Route 2: Halogen Exchange and Cyanation
This route involves a nucleophilic aromatic substitution to replace a chlorine atom with fluorine, followed by a cyanation reaction.
Step 1: Synthesis of 4-Fluoro-2-formylbenzonitrile
-
Materials: 4-Chloro-2-fluorobenzaldehyde, Potassium Fluoride (KF), Dimethylformamide (DMF).
-
Procedure: A mixture of 4-chloro-2-fluorobenzaldehyde (1.0 eq) and spray-dried potassium fluoride (2.0 eq) in anhydrous DMF is heated to 150-160°C for 10-12 hours in a sealed tube. The reaction is monitored by GC-MS. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with water, dried over magnesium sulfate, and concentrated. The resulting crude product can be purified by distillation or chromatography.
-
Yield: Approximately 70-75%.
Step 2: Synthesis of this compound
-
Materials: 4-Fluoro-2-formylbenzonitrile, Copper(I) Cyanide (CuCN), DMF.
-
Procedure: A mixture of 4-fluoro-2-formylbenzonitrile (1.0 eq) and CuCN (1.2 eq) in DMF is heated at reflux for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.
-
Yield: Approximately 85-90%.
Route 3: Vilsmeier-Haack Formylation and Rosenmund-von Braun Cyanation
This pathway introduces the aldehyde group via a Vilsmeier-Haack reaction, followed by a classical Rosenmund-von Braun cyanation.
Step 1: Synthesis of 2-Fluoro-4-methylbenzaldehyde
-
Materials: 2-Fluorotoluene, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure: To a cooled (0°C) solution of 2-fluorotoluene (1.0 eq) in DMF (3.0 eq), POCl₃ (1.2 eq) is added dropwise. The reaction mixture is then stirred at 90-100°C for 3-4 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is purified by distillation under reduced pressure.
-
Yield: Approximately 75-80%.
Step 2: Synthesis of this compound
-
Materials: 2-Fluoro-4-methylbenzaldehyde, Copper(I) Cyanide (CuCN), Quinoline or DMF.
-
Procedure: A mixture of 2-fluoro-4-methylbenzaldehyde (1.0 eq) and CuCN (1.5 eq) in quinoline or DMF is heated to 200-220°C for 5-7 hours. The reaction progress is monitored by TLC. After cooling, the mixture is treated with an aqueous solution of sodium cyanide to dissolve the copper salts. The product is then extracted, and the organic extracts are washed, dried, and concentrated. Purification by column chromatography yields the final product.
-
Yield: Approximately 65-70%.
Route 4: Palladium-Catalyzed Cyanation
This modern approach utilizes a palladium catalyst for the direct cyanation of an aryl bromide.
-
Materials: 2-Fluoro-4-bromobenzaldehyde, Zinc Cyanide (Zn(CN)₂), Palladium(II) Acetate (Pd(OAc)₂), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF).
-
Procedure: To a solution of 2-fluoro-4-bromobenzaldehyde (1.0 eq) in DMF are added Zn(CN)₂ (0.6 eq), Pd(OAc)₂ (0.02 eq), and dppf (0.04 eq). The mixture is degassed and then heated at 120°C for 8-12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Yield: Approximately 85-95%.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.
-
For large-scale industrial production, the Bromination and Kornblum Oxidation route offers a cost-effective option with good overall yields, provided that the handling of the radical initiator and the reaction conditions are carefully controlled.
-
The Palladium-Catalyzed Cyanation route, while potentially the most expensive due to the catalyst cost, provides the highest yields and operates under milder conditions, making it an excellent choice for laboratory-scale synthesis and for the preparation of high-purity material.
-
The Halogen Exchange and Cyanation and the Vilsmeier-Haack and Rosenmund-von Braun routes represent viable alternatives, although they may be limited by lower overall yields and harsh reaction conditions, respectively.
Researchers and process chemists must carefully weigh these factors to select the most suitable synthetic strategy for their specific needs.
Safety Operating Guide
Personal protective equipment for handling 4-Cyano-2-fluorobenzaldehyde
Essential Safety and Handling Guide for 4-Cyano-2-fluorobenzaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is vital for ensuring laboratory safety and minimizing risks.
Hazard Identification
This compound and structurally similar compounds are classified as hazardous. Key hazards include:
-
Flammability: Flammable liquid and vapor.[1] Vapors can form explosive mixtures with air at elevated temperatures.[1]
-
Toxicity: Harmful if swallowed.[2][3] It may also be harmful in contact with skin or if inhaled.[4][5]
-
Irritation: Causes serious eye irritation.[2][6] It can also cause skin and respiratory irritation.[6][7]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles.[8] A face shield is recommended when there is a risk of splashing.[8][9] | Must conform to government standards such as NIOSH (US) or EN 166 (EU).[2] Prescription glasses are not a substitute for safety glasses.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] Flame-retardant antistatic protective clothing or a lab coat.[1] | Inspect gloves before use and remove them carefully to avoid skin contamination.[3] Clothing should cover as much skin as possible.[9] |
| Respiratory Protection | Not typically required with adequate engineering controls (e.g., chemical fume hood).[2][3] | If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator may be necessary.[11] |
| Footwear | Closed-toe, closed-heel shoes. | Shoes should be made of a material that offers protection against chemical spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use explosion-proof electrical and ventilating equipment.[2]
-
-
Handling the Chemical :
-
In Case of a Spill :
-
First Aid Measures :
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]
-
In case of skin contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2][3]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[2][4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Chemical :
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5][12]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][12]
-
Waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[12][13]
-
-
Contaminated Containers :
-
Do not reuse empty containers.
-
Treat uncleaned containers as you would the product itself.[12]
-
Dispose of containers in accordance with established waste disposal guidelines.
-
Quantitative Data for Similar Compounds
The following table summarizes quantitative data for compounds structurally similar to this compound. This data should be used as a reference for understanding its physical and chemical properties.
| Property | 4-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Cyanobenzaldehyde |
| Molecular Formula | C₇H₅FO | C₇H₅FO | C₈H₅NO |
| Molecular Weight | 124.11 g/mol | 124.11 g/mol | 131.13 g/mol |
| Boiling Point | 181 °C / 357.8 °F | - | - |
| Melting Point | -10 °C / 14 °F | - | - |
| Flash Point | 62 °C / 143.6 °F | - | - |
| Density | 1.150 g/cm³ | - | - |
Data sourced from Fisher Scientific and Merck Millipore Safety Data Sheets.[2][4][14]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Workflow for the safe handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. epa.gov [epa.gov]
- 12. 2-Cyanobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.be [fishersci.be]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
